(S,R,S)-AHPC-C4-NH2 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQVIKGJREIR-IYCRVZLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. This molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C4-NH2-based PROTACs, focusing on their role in the targeted degradation of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[1][2] One ligand binds to a target protein of interest (POI), while the other, in this case, (S,R,S)-AHPC-C4-NH2, recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[1][2]
The primary function of an E3 ubiquitin ligase within the cell is to tag proteins for degradation by the proteasome, the cell's waste disposal system.[1][2] By artificially bringing the target protein and the E3 ligase together, the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[1][2] Following the degradation of the target protein, the PROTAC is released and can engage in further catalytic cycles of protein degradation.
dot
Figure 1: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.
Application in EED Degradation
A key application of (S,R,S)-AHPC-C4-NH2 is in the construction of PROTACs targeting EED, a core component of the PRC2 complex. The PRC2 complex plays a crucial role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Dysregulation of PRC2 activity is implicated in various cancers.
A specific EED-targeted PROTAC, referred to as "PROTAC EED degrader-2" or "PROTAC 1", incorporates the (S,R,S)-AHPC-C4-NH2 VHL ligand. This PROTAC has been shown to effectively induce the degradation of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12.
Quantitative Data
The following tables summarize the key quantitative data for the EED-targeted PROTAC utilizing (S,R,S)-AHPC-C4-NH2.
| Compound | Target | Binding Affinity (pKd) |
| PROTAC EED degrader-2 | EED | 9.27 ± 0.05 |
| PROTAC EED degrader-1 | EED | 9.02 ± 0.09 |
| Table 1: Binding Affinity of EED-Targeted PROTACs. |
| Compound | Assay | Potency (pIC50) |
| PROTAC EED degrader-2 | PRC2 Enzymatic Activity | 8.11 ± 0.09 |
| PROTAC EED degrader-1 | PRC2 Enzymatic Activity | 8.17 ± 0.24 |
| Table 2: In Vitro Potency of EED-Targeted PROTACs. |
| Cell Line | Compound | Growth Inhibition (GI50) |
| Karpas-422 | PROTAC EED degrader-2 | 58 nM |
| Karpas-422 | PROTAC EED degrader-1 | 49 nM |
| Table 3: Cellular Activity of EED-Targeted PROTACs. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC molecules. The following sections outline the key experimental protocols used to characterize the activity of (S,R,S)-AHPC-C4-NH2-based EED-targeted PROTACs.
Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
This assay is used to determine the binding affinity of the PROTAC to its target protein.
-
Immobilization: Recombinant EED protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of the PROTAC are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).
dot
Figure 2: Workflow for Surface Plasmon Resonance (SPR) binding assay.
PRC2 Enzymatic Assay
This assay measures the ability of the PROTAC to inhibit the enzymatic activity of the PRC2 complex.
-
Reaction Setup: A reaction mixture is prepared containing the PRC2 enzyme complex, a histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM).
-
Inhibition: The PROTAC is added to the reaction mixture at various concentrations.
-
Detection: The level of H3K27 trimethylation is quantified, typically using a luminescence-based method that detects the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
Data Analysis: The concentration of the PROTAC that causes 50% inhibition of PRC2 activity (IC50) is determined.
Cellular Degradation Assay (Western Blot)
This assay is used to confirm the degradation of the target protein in a cellular context.
-
Cell Treatment: A suitable cell line (e.g., Karpas-422) is treated with the PROTAC at various concentrations and for different time points.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (EED, EZH2, SUZ12) and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.
-
Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine the extent of degradation.
dot
Figure 3: Workflow for Western Blot analysis of protein degradation.
Cell Proliferation Assay
This assay measures the effect of the PROTAC on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., Karpas-422) are seeded in a multi-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the PROTAC.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The concentration of the PROTAC that inhibits cell growth by 50% (GI50) is calculated.
Conclusion
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a potent and versatile VHL E3 ligase ligand that enables the development of highly effective PROTACs for targeted protein degradation. As demonstrated by its successful application in EED-targeted PROTACs, this molecule facilitates the creation of catalytic degraders that can eliminate key oncogenic proteins, offering a promising therapeutic strategy for the treatment of various cancers. The experimental protocols outlined in this guide provide a framework for the robust characterization of such novel therapeutic agents.
References
(S,R,S)-AHPC-C4-NH2 Dihydrochloride as a VHL Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2][3] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
This technical guide provides an in-depth overview of (S,R,S)-AHPC-C4-NH2 as a VHL ligand, including its role in the VHL signaling pathway, quantitative binding data for its parent compound, and detailed experimental protocols for its characterization and use in targeted protein degradation studies.
Core Concepts: VHL, PROTACs, and the Ubiquitin-Proteasome System
The von Hippel-Lindau tumor suppressor protein (VHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and proteasomal degradation under normoxic conditions.
PROTACs containing a VHL ligand, such as (S,R,S)-AHPC-C4-NH2, hijack this natural process. The VHL ligand moiety of the PROTAC binds to the VHL E3 ligase complex, while the other end of the PROTAC binds to a specific protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
While specific quantitative binding affinity data for (S,R,S)-AHPC-C4-NH2 dihydrochloride to VHL is not extensively reported in publicly available literature, the binding affinity of its parent ligand, (S,R,S)-AHPC (also known as VH032), has been characterized. This data serves as a critical reference point for researchers working with derivatives such as the C4-NH2 variant.
| Ligand | Binding Target | Assay Type | Kd (nM) | Reference |
| (S,R,S)-AHPC (VH032) | VBC Complex | ITC | 185 ± 7 |
VBC Complex: VHL-ElonginB-ElonginC complex ITC: Isothermal Titration Calorimetry
Researchers can determine the specific binding affinity of this compound using the experimental protocols outlined in this guide.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in the use of (S,R,S)-AHPC-C4-NH2 as a VHL ligand, the following diagrams have been generated using the DOT language.
Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.
Caption: Mechanism of action for a (S,R,S)-AHPC-C4-NH2 based PROTAC.
Caption: Experimental workflow for assessing protein degradation.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
Objective: To determine the binding kinetics and affinity (Kd) of (S,R,S)-AHPC-C4-NH2 to the VHL complex and to characterize the formation and stability of the ternary complex (VHL:(S,R,S)-AHPC-C4-NH2-PROTAC:Target Protein).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
This compound
-
Purified target protein
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified VBC complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis ((S,R,S)-AHPC-C4-NH2 to VBC):
-
Prepare a series of dilutions of (S,R,S)-AHPC-C4-NH2 in running buffer.
-
Inject the different concentrations of the ligand over the immobilized VBC surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC molecule (which incorporates the (S,R,S)-AHPC-C4-NH2 linker-ligand).
-
Inject these solutions over the immobilized VBC surface.
-
Monitor the binding response, which will reflect the formation of the ternary complex.
-
Analyze the data to determine the kinetics and affinity of ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binding of (S,R,S)-AHPC-C4-NH2 to the VHL complex.
Materials:
-
Isothermal titration calorimeter
-
Purified VBC complex
-
This compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the VBC complex and dissolve the (S,R,S)-AHPC-C4-NH2 in the same buffer to minimize heats of dilution.
-
Load the VBC complex into the sample cell and the (S,R,S)-AHPC-C4-NH2 solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the (S,R,S)-AHPC-C4-NH2 solution into the VBC complex in the sample cell.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC incorporating (S,R,S)-AHPC-C4-NH2.
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time course.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of VHL-based PROTACs for targeted protein degradation. Its structure allows for straightforward conjugation to a target protein ligand, and its VHL-binding moiety effectively recruits the E3 ligase machinery. While specific binding data for this particular linker-ligand conjugate requires experimental determination, the protocols provided in this guide offer a clear path for its characterization and implementation in protein degradation studies. The continued exploration and application of such molecules hold significant promise for advancing the field of targeted therapeutics.
References
targeted protein degradation using VHL E3 ligase ligands
An In-depth Technical Guide to Targeted Protein Degradation Using VHL E3 Ligase Ligands
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely. This is achieved through the Ubiquitin-Proteasome System (UPS), the primary mechanism for maintaining protein homeostasis in eukaryotic cells.[1][2][3] The key players in this system are E3 ubiquitin ligases, which tag specific proteins with ubiquitin, marking them for destruction by the proteasome.[2][3]
Proteolysis Targeting Chimeras (PROTACs) are the vanguard of TPD. These heterobifunctional molecules are designed to simultaneously bind to a target Protein of Interest (POI) and an E3 ligase.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, leading to its degradation. Among the hundreds of E3 ligases, the von Hippel-Lindau (VHL) E3 ligase has become one of the most widely utilized in PROTAC design due to its favorable characteristics and well-understood biology.[2][6]
The von Hippel-Lindau (VHL) E3 Ligase Complex
The VHL protein (pVHL) is the substrate-recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2VHL).[1][2][3] This multi-subunit complex consists of:
-
VHL (von Hippel-Lindau protein): The substrate receptor that directly binds to target proteins.[7]
-
Elongin B and Elongin C: Adaptor proteins that stabilize the complex.[8][9]
-
Cullin-2 (CUL2): A scaffold protein that provides the structural backbone.[8][9]
-
Rbx1 (RING-box protein 1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).
Under normal oxygen conditions (normoxia), the primary natural substrate for VHL is the alpha-subunit of Hypoxia-Inducible Factor (HIF-α).[1][2] HIF-α is hydroxylated on a specific proline residue, creating a recognition motif that VHL can bind, leading to HIF-α's ubiquitination and subsequent degradation.[5] In low oxygen (hypoxia), this hydroxylation does not occur, HIF-α is stabilized, and it activates genes involved in angiogenesis and cell metabolism. The hijacking of this natural process is the foundation of VHL-based PROTACs.[10]
Mechanism of Action of VHL-Recruiting PROTACs
VHL-based PROTACs operate catalytically to induce the degradation of a specific POI. The process is a cycle that can be broken down into several key steps, as illustrated below.
Caption: The catalytic cycle of a VHL-based PROTAC.
-
Ternary Complex Formation: The PROTAC molecule first binds to both the VHL E3 ligase complex and the POI, bringing them into close proximity to form a ternary complex (VHL-PROTAC-POI).[3]
-
Ubiquitination: Once the complex is formed, the E3 ligase machinery, with the help of E1 activating and E2 conjugating enzymes, transfers multiple ubiquitin proteins onto lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is now recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: After the POI is ubiquitinated, the PROTAC and the VHL complex dissociate from the ternary complex and are recycled to engage and degrade another POI molecule.
Data on VHL Ligands and PROTAC Performance
The effectiveness of a VHL-based PROTAC is dependent on several factors, including the binding affinity of its ligands for VHL and the POI, as well as the efficiency of the resulting ternary complex in promoting ubiquitination.
VHL Ligand Binding Affinities
The development of potent, small-molecule VHL ligands was a critical breakthrough for the field. These ligands are typically derived from the hydroxyproline (B1673980) core of the HIF-1α peptide.[1][5] Below is a summary of commonly used VHL ligands and their reported binding affinities.
| VHL Ligand | Binding Affinity (KD or IC50 to VHL) | Assay Method | Reference |
| VH032 | KD = 185 nM | Surface Plasmon Resonance (SPR) | [1] |
| VH101 | KD = 44 nM | Surface Plasmon Resonance (SPR) | [1] |
| VHL Ligand 1 | Ki = 2-3 µM | Not Specified | [11] |
| VHL Ligand 134a | KD = 29 nM | Surface Plasmon Resonance (SPR) | [1] |
| N-oxo-amide 140a | IC50 = 462 nM | Fluorescence Polarization (FP) | [1] |
Note: Binding affinities can vary based on the specific assay conditions and protein constructs used.
Quantitative Degradation Data for VHL-based PROTACs
PROTAC efficacy is measured by two key parameters:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein in a cell-based assay.[12][13]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[12][13]
The following table presents performance data for several well-characterized VHL-based PROTACs.
| PROTAC Name | Target POI | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | ~30 nM | >90% | [14] |
| ARD-266 | Androgen Receptor (AR) | LNCaP | <10 nM | >95% | [11] |
| Compound 139 | BRD4 | PC3 | 3.3 nM | 97% | [1] |
| Compound 139 | BRD4 | EOL-1 | 0.87 nM | 96% | [1] |
| Compound 92 | SMARCA2/4 | Not Specified | Potent | >75% | [1][2] |
| JPS016 (9) | HDAC1 | HCT116 | ~0.5 µM | >80% | [13] |
| JPS036 (22) | HDAC3 | HCT116 | 0.44 µM | 77% | [13] |
Key Experimental Protocols
Validating a novel VHL-based PROTAC requires a suite of biophysical and cell-based assays. Below are generalized protocols for essential experiments.
Protocol: VHL Ligand Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol measures the binding kinetics and affinity between a VHL ligand and the VHL-ElonginB-ElonginC (VBC) complex.
Caption: General workflow for an SPR binding assay.
Methodology:
-
Protein Immobilization: Recombinantly express and purify the VHL-ElonginB-ElonginC (VBC) complex. Immobilize the VBC complex onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the VHL ligand (e.g., from 1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the different concentrations of the VHL ligand over the sensor chip surface at a constant flow rate.
-
Record the binding response (in Response Units, RU) over time to measure the association phase.
-
After the injection, flow running buffer over the chip to measure the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any bound ligand from the VBC surface, preparing it for the next injection.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (KD).
Protocol: Cellular Protein Degradation Assay via Western Blot
This protocol quantifies the reduction of a target protein in cells after treatment with a PROTAC.
Caption: General workflow for a Western Blotting experiment.
Methodology:
-
Cell Treatment: Plate the chosen cell line (e.g., HCT116, HeLa) at an appropriate density. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 18-24 hours).
-
Controls: Include necessary controls:
-
Lysis and Quantification: Wash the cells with PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by molecular weight on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane thoroughly. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Use densitometry software to quantify the band intensities. Normalize the POI band intensity to the loading control band intensity. Plot the normalized values against the PROTAC concentration to determine the DC50 and Dmax.[13]
Conclusion and Future Outlook
Targeted protein degradation using VHL-recruiting PROTACs has emerged as a powerful therapeutic strategy with the potential to target proteins previously considered "undruggable."[6] The well-defined interaction between VHL and its ligands, coupled with its broad tissue expression, makes it a robust and versatile E3 ligase for TPD.[6] Key to the success of this modality is the rational, structure-guided design of both the VHL ligand and the overall PROTAC molecule to ensure the formation of a stable and productive ternary complex.[3][4]
Challenges remain, including understanding and overcoming resistance mechanisms, improving oral bioavailability, and expanding the repertoire of available E3 ligases. However, the rapid progress in the field, with several VHL-based PROTACs advancing into clinical trials, underscores the immense promise of this approach.[15] Future innovations in linker technology, computational modeling, and the discovery of novel E3 ligase ligands will continue to drive the development of the next generation of protein degraders, offering new hope for treating a wide range of human diseases.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 8. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
The Advent of AHPC-Based VHL Ligands: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Central to the success of many PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This in-depth technical guide focuses on the discovery and development of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands, a cornerstone of VHL-recruiting PROTACs.
From Modest Beginnings to Nanomolar Affinity: The Discovery of AHPC-based VHL Ligands
The journey to potent VHL ligands began with structure-guided design based on the protein-protein interactions between VHL and the hypoxia-inducible factor-1α (HIF-1α).[2] Early iterations built around a (2S,4R)-4-hydroxyproline (Hyp) core showed modest VHL inhibition.[3] Systematic optimization, guided by biophysical techniques, led to the development of significantly more potent ligands, such as the seminal VH032, which exhibits nanomolar binding affinity to VHL.[3] This breakthrough paved the way for the creation of highly effective VHL-based PROTACs.
The core AHPC scaffold has proven to be a versatile and highly effective starting point for the development of VHL ligands used in PROTACs. These ligands have been instrumental in the creation of potent degraders for a wide array of protein targets.[4]
Quantitative Analysis of AHPC-based VHL Ligand Binding and PROTAC Efficacy
The efficacy of a PROTAC is intimately tied to the binding affinity of its constituent ligands for their respective targets and the E3 ligase. A variety of biophysical and cellular assays are employed to quantify these interactions and the resulting protein degradation.
VHL Ligand and PROTAC Binding Affinities
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine the dissociation constant (Kd) of VHL ligands.[3] Time-resolved fluorescence resonance energy transfer (TR-FRET) is another powerful technique for measuring binding affinity in a high-throughput format.[5] The following table summarizes the binding affinities of key AHPC-based VHL ligands and derived PROTACs.
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| VH032 | 185 nM (Kd) | ITC | [3] |
| VH101 | 44 nM (Kd) | ITC | [3] |
| VH298 | 80-90 nM (Kd) | Not Specified | [6] |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified | [6] |
| VHL-IN-1 | 37 nM (Kd) | Not Specified | [6] |
| MZ1 (PROTAC) binding to VHL | ~70 nM (Kd) | SPR | [7] |
| MZ1:BRD4 BD1 (ternary complex) | ~30 nM (Kd) | SPR | [7] |
| MZ1:BRD4 BD2 (ternary complex) | ~2 nM (Kd) | SPR | [7] |
PROTAC-Mediated Protein Degradation
The cellular efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). These parameters are typically determined by Western blotting or other quantitative protein analysis methods.
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | BET proteins | <1 nM | >95% | CRPC cells | [8][9] |
| GMB-475 | BCR-ABL1 | 1.11 µM (IC50) | N/A | Ba/F3 cells | [10][11] |
| ARD-266 | Androgen Receptor | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | [6] |
Core Methodologies in AHPC-based VHL Ligand and PROTAC Development
The development of potent AHPC-based VHL-recruiting PROTACs relies on a suite of robust experimental protocols to characterize binding, ternary complex formation, and cellular degradation.
Synthesis of AHPC-based VHL Ligands
The synthesis of AHPC-based VHL ligands is a critical first step in the generation of novel PROTACs. A general synthetic scheme often starts from commercially available building blocks and involves several key chemical transformations.
Caption: Generalized synthetic workflow for AHPC-based VHL ligands.
A more detailed, step-by-step synthesis for a specific AHPC derivative, (S,R,S)-AHPC-Me hydrochloride, can be found in the literature and typically involves a sequence of protection, coupling, and deprotection steps.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive method for quantifying the binding affinity of ligands to VHL in a solution-based, high-throughput format.
Protocol for VHL Ligand Binding TR-FRET Assay [5]
-
Materials and Reagents:
-
Recombinant His-tagged VBC (VHL-ElonginB-ElonginC) complex
-
Anti-Hisropium-labeled antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., CELT-150) (acceptor)
-
Test compounds (e.g., AHPC-based ligands)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN 20
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a master mix containing the His-VBC complex and the anti-His-Europium antibody at 2x the final concentration.
-
Add 7.5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 7.5 µL of the master mix to each well.
-
Add the fluorescently labeled VHL ligand to each well.
-
Incubate the plate in the dark at room temperature for at least 90 minutes.[5]
-
Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, donor emission ~620 nm, acceptor emission ~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a competitive TR-FRET binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for the binding of ligands and PROTACs to VHL. It is particularly valuable for characterizing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).
Protocol for PROTAC Ternary Complex Analysis by SPR [12]
-
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated VCB complex
-
PROTAC of interest
-
Target protein of interest
-
Running Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4[13]
-
-
Procedure:
-
Immobilize the biotinylated VCB complex onto the streptavidin sensor chip.
-
Binary Binding: Inject a series of concentrations of the PROTAC alone over the VCB-functionalized surface to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
Ternary Complex Formation: Pre-incubate the PROTAC with a near-saturating concentration of the target protein.
-
Inject the pre-formed PROTAC-target protein complex over the VCB surface to measure the kinetics of ternary complex formation.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine kinetic parameters.
-
Calculate the cooperativity factor (α), which is the ratio of the binary Kd to the ternary Kd. An α > 1 indicates positive cooperativity.
-
Caption: Workflow for SPR analysis of binary and ternary complex formation.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein in cells following PROTAC treatment.
Protocol for Western Blot Analysis of Protein Degradation [1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (and vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Conclusion
The discovery and development of AHPC-based VHL ligands have been a pivotal advancement in the field of targeted protein degradation. The robust and versatile nature of this chemical scaffold, combined with a powerful suite of biophysical and cellular assays, has enabled the creation of highly potent and selective PROTACs for a multitude of challenging drug targets. This technical guide provides a foundational understanding of the core principles and methodologies that continue to drive innovation in this exciting therapeutic modality. As research progresses, the continued refinement of these techniques and the exploration of novel AHPC-based chemistries will undoubtedly lead to the next generation of transformative protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. celtarys.com [celtarys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide to Inducing Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, presents quantitative data from relevant studies, outlines detailed experimental protocols for its application, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to (S,R,S)-AHPC-C4-NH2 Dihydrochloride and PROTAC Technology
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-carbon alkyl linker with a terminal amine group.[[“]][2] This terminal amine allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
PROTACs are revolutionary molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[3][4] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
The dihydrochloride salt form of (S,R,S)-AHPC-C4-NH2 typically offers enhanced water solubility and stability compared to its free base form, without altering its biological activity at equimolar concentrations.[[“]]
Mechanism of Action: Targeting the PRC2 Complex
Research has demonstrated the successful application of VHL-recruiting PROTACs, synthesized using analogs of (S,R,S)-AHPC-C4-NH2, in targeting the Polycomb Repressive Complex 2 (PRC2).[7][8] PRC2 is a crucial epigenetic regulator, and its deregulation is implicated in various cancers. The core components of PRC2 include EED, EZH2, and SUZ12.[7][9]
A notable example is the EED-targeted PROTAC, UNC6852, which is synthesized using a C3 linker analog of the title compound.[2][10] This PROTAC effectively induces the degradation of not only its direct target, EED, but also the other core components of the PRC2 complex, EZH2 and SUZ12.[8][11] This leads to a reduction in H3K27 trimethylation (H3K27me3) levels and inhibits the proliferation of PRC2-dependent cancer cells.[2][11]
Signaling Pathway Diagram
Caption: Mechanism of PRC2 degradation by a VHL-recruiting PROTAC.
Quantitative Data
The following tables summarize the quantitative data for EED-targeted PROTACs developed using VHL-recruiting ligands similar to (S,R,S)-AHPC-C4-NH2.
Table 1: Binding Affinity and Inhibitory Concentration of EED-Targeted PROTACs
| Compound | Target | pKD (Binding Affinity) | pIC50 (PRC2 Inhibition) | Reference |
| PROTAC EED degrader-2 | EED | 9.27 ± 0.05 | 8.11 ± 0.09 | [12] |
| UNC6852 | EED | Not Reported | IC50 = 247 nM | [2][4] |
Table 2: Cellular Activity of EED-Targeted PROTACs
| Compound | Cell Line | Activity Metric | Value | Reference |
| PROTAC EED degrader-2 | Karpas422 | GI50 (14 days) | 0.057 µM | [12] |
| UNC6852 | HeLa | Cellular Toxicity | No toxicity up to 30 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.[5][6]
Materials:
-
Cell line of interest (e.g., Karpas422 for EED-targeted PROTACs)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-EED, anti-EZH2) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat the cells with different concentrations of the PROTAC or vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determination of DC50 and Dmax
The data obtained from the Western blot experiment can be used to determine the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).[3]
Procedure:
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dmax is the maximum percentage of protein degradation achieved.
Experimental Workflow Diagram
Caption: Workflow for characterizing PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its ability to recruit the VHL E3 ligase has been effectively utilized to induce the degradation of challenging drug targets, such as the components of the PRC2 complex. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and characterize novel PROTACs for therapeutic and research applications.
References
- 1. consensus.app [consensus.app]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]
- 10. (S,R,S)-AHPC-C3-NH2 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 11. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Guide: (S,R,S)-AHPC-C4-NH2 Dihydrochloride as a Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. As a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a four-carbon aliphatic linker with a terminal amine, it serves as a crucial component for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of (S,R,S)-AHPC-C4-NH2 dihydrochloride, with a particular focus on its use in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).
Chemical Properties
This compound is a white to off-white solid. Its dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]
| Property | Value | Source |
| Chemical Name | (2S,4R)-1-[(2S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride | N/A |
| Molecular Formula | C₂₇H₄₁Cl₂N₅O₄S | N/A |
| Molecular Weight | 602.62 g/mol | N/A |
| CAS Number | 2341796-78-7 | N/A |
| Appearance | Solid Powder | N/A |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[4][5] | N/A |
Mechanism of Action: A Key Component in PROTAC Technology
This compound is a fundamental component for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1]
A PROTAC molecule consists of three key parts:
-
A ligand for an E3 ubiquitin ligase: In this case, the (S,R,S)-AHPC moiety binds to the VHL E3 ligase.
-
A ligand for the target protein: This is chemically linked to the other end of the PROTAC.
-
A linker: The C4-NH2 linker connects the VHL ligand to the target protein ligand.
The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via the AHPC moiety) and the target protein, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once in the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.
Application in EED-Targeted PROTACs
A significant application of (S,R,S)-AHPC-C4-NH2 is in the development of PROTACs targeting EED, a core component of the PRC2 complex. The PRC2 complex plays a critical role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Dysregulation of PRC2 is implicated in various cancers.
By conjugating an EED ligand to (S,R,S)-AHPC-C4-NH2, researchers have developed potent EED-degrading PROTACs. These PROTACs not only induce the degradation of EED but also lead to the degradation of other core PRC2 components, EZH2 and SUZ12, effectively dismantling the complex.[6][7]
Quantitative Data for EED-Targeted PROTACs
The following data is for two notable EED-targeted PROTACs, referred to as PROTAC EED degrader-1 and PROTAC EED degrader-2, which were developed using a VHL ligand similar to (S,R,S)-AHPC.[8][9]
| Parameter | PROTAC EED degrader-1 | PROTAC EED degrader-2 | Cell Line |
| EED Binding Affinity (pKD) | 9.02 ± 0.09 | 9.27 ± 0.05 | N/A |
| PRC2 Inhibition (pIC₅₀) | 8.17 ± 0.24 | 8.11 ± 0.09 | N/A |
| Cell Proliferation Inhibition (GI₅₀) | 0.045 µM (Day 14) | 0.057 µM (Day 14) | Karpas422 |
Experimental Protocols
Synthesis of a PROTAC using this compound
The terminal amine group of (S,R,S)-AHPC-C4-NH2 allows for its conjugation to a target protein ligand, typically through the formation of an amide bond. A general protocol for this conjugation is as follows:
Caption: General workflow for synthesizing a PROTAC using (S,R,S)-AHPC-C4-NH2.
Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific target ligand.
Western Blotting for Protein Degradation
Western blotting is a standard technique to assess the degradation of a target protein after treatment with a PROTAC.
Caption: Standard workflow for assessing protein degradation via Western Blot.
LC-MS for PROTAC Stability and Quantitation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing the stability of PROTACs in biological matrices and for quantifying their cellular uptake. A general workflow is outlined below.
Caption: General workflow for LC-MS analysis of PROTACs.
Conclusion
This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its properties as a VHL ligand with a readily functionalizable linker make it a cornerstone for the development of novel PROTACs against a wide range of therapeutic targets. The successful application of this building block in creating potent EED degraders highlights its potential in advancing the development of new medicines for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-C3-NH2 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]
- 7. EED PROTAC [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: (S,R,S)-AHPC-C4-NH2 dihydrochloride for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic, cell-permeable E3 ligase ligand-linker conjugate. It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C4 amine linker. This bifunctional nature allows it to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A primary application of this molecule is in the creation of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).
Physicochemical Properties and Supplier Information
Table 1: Compound Specifications
| Property | Value |
| Full Name | (S,R,S)-AHPC-C4-NH2 dihydrochloride |
| Synonyms | VH032-C4-NH2 dihydrochloride |
| CAS Number | 2341796-78-7 |
| Molecular Formula | C₂₇H₄₁Cl₂N₅O₄S |
| Molecular Weight | 602.62 g/mol |
| Appearance | Solid |
Table 2: Representative Suppliers
| Supplier | Product Number |
| MedChemExpress | HY-114176B |
| Immunomart | HY-114176B |
Mechanism of Action: EED-Targeted Degradation
This compound serves as a building block for PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of target proteins. When incorporated into a PROTAC targeting EED, the mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C4-NH2 linker, simultaneously binds to the VHL E3 ligase (via the AHPC moiety) and the EED protein (via a specific EED-binding ligand). This forms a ternary "EED-PROTAC-VHL" complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the EED protein.
-
Proteasomal Degradation: The polyubiquitinated EED protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
Notably, the degradation of EED leads to the destabilization and subsequent degradation of other core components of the PRC2 complex, namely EZH2 and SUZ12. This comprehensive disruption of the PRC2 complex effectively abrogates its methyltransferase activity on histone H3 at lysine 27 (H3K27).
Signaling Pathway: PRC2-Mediated Gene Silencing
The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of H3K27 (H3K27me3), a hallmark of transcriptionally silent chromatin. This repressive mark is recognized by the Polycomb Repressive Complex 1 (PRC1), which further compacts the chromatin and maintains the silenced state of target genes. By inducing the degradation of the PRC2 complex, EED-targeted PROTACs can lead to a reduction in H3K27me3 levels and the reactivation of silenced genes.
Caption: Mechanism of EED-targeted PROTACs.
Quantitative Data
The following table summarizes representative data for potent EED-targeted PROTACs developed by AstraZeneca, which are structurally and functionally analogous to PROTACs that can be synthesized using this compound.[1]
Table 3: Biological Activity of Representative EED PROTACs
| Compound | MTase Glo (pIC₅₀) | SPR (pKd) | Cell Proliferation (GI₅₀, Karpas422 cells) |
| AZ14117230 | 8.1 | 9.3 | 0.057 µM |
| AZ14118579 | 8.2 | 9.0 | 0.045 µM |
-
pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration, indicating the potency of the PROTAC in inhibiting the PRC2 methyltransferase activity.
-
pKd: The negative logarithm of the dissociation constant, indicating the binding affinity of the PROTAC to the EED protein.
-
GI₅₀: The concentration of the PROTAC that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using this compound.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of target proteins (EED, EZH2, SUZ12) and the downstream marker of PRC2 activity (H3K27me3).
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 4-carbon alkyl linker with an amine group for conjugation.[1][2] This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] By linking a target-specific ligand to an E3 ubiquitin ligase ligand, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The dihydrochloride salt form of (S,R,S)-AHPC-C4-NH2 generally offers enhanced water solubility and stability compared to the free base.[1]
This document provides detailed application notes and experimental protocols for the use of (S,R,S)-AHPC-C4-NH2 dihydrochloride in the development and characterization of PROTACs, with a focus on EED-targeted degraders as a case study.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs assembled using (S,R,S)-AHPC-C4-NH2 function by coopting the VHL E3 ubiquitin ligase. The process begins with the PROTAC simultaneously binding to the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in further degradation cycles.[3]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize the key performance parameters of EED-targeted PROTACs constructed using a VHL ligand similar to (S,R,S)-AHPC. These PROTACs, referred to as PROTAC EED degrader-1 and -2, have demonstrated potent and selective degradation of the PRC2 complex components.[4][5]
| Compound | Binding Affinity (pKD) | PRC2 Inhibition (pIC50) | Cell Line | Growth Inhibition (GI50) | Reference |
| PROTAC EED degrader-1 | 9.02 ± 0.09 | 8.17 ± 0.24 | Karpas422 | 0.045 µM (14 days) | [4] |
| PROTAC EED degrader-2 | 9.27 ± 0.05 | 8.11 ± 0.09 | Karpas422 | 0.057 µM (14 days) | [5] |
Table 1: In Vitro Activity of EED-Targeted PROTACs.
| Compound | Cell Line | Treatment | Outcome | Reference |
| PROTAC EED degrader-1 | Karpas422 | 0.1-3 µM for 48h | Reduced protein levels of EED, EZH2, and H3K27me3 | [4] |
| PROTAC EED degrader-1 | Karpas422 | 1 µM for 1-24h | EED protein levels decreased within 1-2h | [4] |
| PROTAC EED degrader-2 | Karpas422 | 0.1-3 µM for 48h | Reduced protein levels of EED, EZH2, and H3K27me3 | [5] |
| PROTAC EED degrader-2 | Karpas422 | 1 µM for 1-24h | EED protein levels decreased within 1-2h | [5] |
Table 2: Cellular Degradation Activity of EED-Targeted PROTACs.
Experimental Protocols
The following is a general workflow for the characterization of a novel PROTAC synthesized using this compound.
Caption: Experimental workflow for PROTAC characterization.
Protocol 1: Western Blot Analysis for Target Protein Degradation
This protocol is for determining the extent of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cell line of interest (e.g., Karpas422 for EED-targeted PROTACs)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, and 3 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control.
-
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of the PROTAC on cell proliferation and determining the GI50 (half-maximal growth inhibition) or IC50 (half-maximal inhibitory concentration).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the PROTAC. Add the desired final concentrations to the wells in triplicate. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours or up to 14 days for slower-acting compounds, with media changes as needed).
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression to calculate the GI50/IC50 value.
-
Protocol 3: In Vivo Studies
This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for tumor implantation
-
PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC and vehicle control according to the desired dosing schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal, oral).
-
Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target protein levels in tumor tissue).
Conclusion
This compound is a valuable chemical tool for the construction of VHL-based PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this molecule in the development of novel protein degraders for therapeutic and research applications. Careful experimental design and execution are critical for the successful characterization of these powerful molecules.
References
Designing Potent PROTACs: Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] This technology utilizes heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a key building block in the design of potent PROTACs, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase connected to a 4-carbon alkyl linker with a terminal amine.[2][3][4] This terminal amine provides a versatile handle for conjugation to a ligand targeting a specific POI.
This document provides detailed application notes and experimental protocols for designing and evaluating PROTACs utilizing (S,R,S)-AHPC-C4-NH2 dihydrochloride, with a focus on targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).
PROTAC Design and Synthesis
The modular nature of PROTACs allows for a systematic approach to their design and optimization. The choice of the E3 ligase ligand, the POI ligand, and the connecting linker are all critical for achieving potent and selective protein degradation. (S,R,S)-AHPC-C4-NH2 provides a well-validated VHL ligand and a short, flexible linker suitable for many applications.[2][3][4]
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 typically involves the coupling of the terminal amine of the linker to a suitable functional group on the POI ligand, often a carboxylic acid, to form a stable amide bond.
Caption: A general workflow for the synthesis of a PROTAC.
Application Example: Targeting EED with a VHL-based PROTAC
Dysregulation of the PRC2 complex, of which EED is a core component, is implicated in various cancers.[5] Targeting EED for degradation presents a promising therapeutic strategy. The following sections detail the evaluation of an EED-targeting PROTAC, UNC6852, which utilizes a VHL ligand.[6][7] While the exact linker in UNC6852 is not (S,R,S)-AHPC-C4-NH2, the principles and protocols are directly applicable.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of the EED-targeting PROTAC UNC6852.
| Compound | Target | Binding Affinity (IC50, nM) |
| UNC6852 | EED | 247[6] |
| Cell Line | Compound | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Anti-proliferative Activity (GI50, nM) |
| DB (DLBCL) | UNC6852 | EED: 111 | EED: 84 | 790 |
| DB (DLBCL) | UNC6852 | EZH2: 275 | EZH2: 86 | - |
| DB (DLBCL) | UNC6852 | SUZ12: - | SUZ12: 44 | - |
Note: Data for UNC7700, a related EED degrader, is presented to illustrate typical degradation parameters.[8] DLBCL stands for Diffuse Large B-cell Lymphoma.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling this compound to a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) and DIPEA (2.4 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: VHL Binding Assay (Fluorescence Polarization)
This protocol is for determining the binding affinity of the PROTAC to the VHL E3 ligase.[1][9][10]
Materials:
-
Purified VHL/Elongin B/Elongin C (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled VH032)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
PROTAC compound
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled VHL ligand at a fixed concentration (e.g., 10 nM).
-
Add the serially diluted PROTAC compound to the wells.
-
Add the VBC complex to all wells at a fixed concentration (e.g., 20 nM).
-
Include controls: wells with only the fluorescent ligand (minimum polarization) and wells with the fluorescent ligand and VBC complex without the PROTAC (maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[9]
Caption: A typical workflow for Western blot analysis.
Materials:
-
Cancer cell line expressing the POI (e.g., DB cells for EED)
-
Cell culture medium and supplements
-
PROTAC compound and DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-EED)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Denature the proteins by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[2][12]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
PROTAC compound and DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Mechanism of Action
PROTACs designed with (S,R,S)-AHPC-C4-NH2 recruit the VHL E3 ligase to the POI. In the case of targeting EED, this leads to the degradation of the PRC2 complex, which plays a crucial role in epigenetic gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[13] Dysregulation of PRC2 activity is a hallmark of many cancers, leading to the aberrant repression of tumor suppressor genes.[14][15]
Caption: The PRC2 signaling pathway and its disruption by an EED-targeting PROTAC.
References
- 1. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]
- 14. Polycomb Repressor Complex 2 in Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Cells Hijack PRC2 to Modify Multiple Cytokine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 Dihydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[3][4] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a key building block for the synthesis of VHL-recruiting PROTACs. It comprises the high-affinity (S,R,S)-AHPC ligand for VHL and a 4-carbon alkyl chain terminating in a primary amine (C4-NH2). This amine functionality provides a convenient attachment point for a variety of "warheads" (ligands for the POI) that possess a corresponding reactive group, such as a carboxylic acid, enabling the straightforward synthesis of PROTACs via amide bond formation.
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 linker strategy, with a specific focus on the targeted degradation of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6]
Linker Strategy: The Role of the C4-Alkyl-Amine Linker
The choice of linker is crucial for the efficacy of a PROTAC. The C4-alkyl-amine linker in (S,R,S)-AHPC-C4-NH2 offers several strategic advantages:
-
Defined Length and Flexibility: The 4-carbon chain provides a specific length and degree of flexibility that can facilitate the optimal orientation of the target protein and VHL to form a productive ternary complex for ubiquitination.
-
Chemical Tractability: The terminal primary amine allows for robust and well-established coupling chemistries, most commonly amide bond formation with a carboxylic acid-functionalized warhead.
-
Physicochemical Properties: Alkyl chains can influence the overall lipophilicity and membrane permeability of the final PROTAC molecule. The C4 length represents a balance, contributing to the necessary properties for cellular uptake without excessive hydrophobicity.
Application Example: Targeting the PRC2 Complex with an EED-Directed PROTAC
The PRC2 complex, consisting of the core subunits EED, SUZ12, and the catalytic subunit EZH2, is a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[7][8] Dysregulation of PRC2 activity is implicated in the tumorigenicity of various cancers, making it an attractive therapeutic target.[6][7]
PROTACs have been successfully developed to target the EED subunit. By inducing the degradation of EED, these PROTACs lead to the concurrent degradation of the other core components of the PRC2 complex, EZH2 and SUZ12, effectively dismantling the entire complex and inhibiting its oncogenic signaling.[6]
Quantitative Data Presentation
The efficacy of EED-targeted PROTACs synthesized using a VHL-recruiting ligand and a linker strategy analogous to the AHPC-C4-NH2 platform is summarized below. These PROTACs demonstrate potent degradation of PRC2 complex components and selective inhibition of proliferation in PRC2-dependent cancer cells.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) |
| EED Degrader-1 | EED | KARPAS-422 | <10 | >90 | 49 |
| EED Degrader-1 | EZH2 | KARPAS-422 | <10 | >90 | 49 |
| EED Degrader-1 | SUZ12 | KARPAS-422 | <10 | >90 | 49 |
| EED Degrader-2 | EED | KARPAS-422 | <10 | >90 | 58 |
| EED Degrader-2 | EZH2 | KARPAS-422 | <10 | >90 | 58 |
| EED Degrader-2 | SUZ12 | KARPAS-422 | <10 | >90 | 58 |
Data are derived from studies on EED-targeted PROTACs with similar structural motifs.[6] DC50 is the concentration for 50% degradation, Dmax is the maximal degradation, and GI50 is the concentration for 50% growth inhibition.
Signaling Pathway and PROTAC Mechanism of Action
The following diagrams illustrate the PRC2 signaling pathway and the mechanism by which an EED-targeted PROTAC induces its degradation.
Experimental Protocols
Protocol 1: Synthesis of an EED-Targeted PROTAC
This protocol describes the synthesis of an EED-targeted PROTAC by coupling an EED warhead containing a carboxylic acid with (S,R,S)-AHPC-C4-NH2 dihydrochloride via amide bond formation.
Materials:
-
This compound
-
EED Warhead with a terminal carboxylic acid (e.g., a derivative of known EED inhibitors)
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
-
Purification: Reverse-phase preparative HPLC
-
Characterization: High-resolution mass spectrometry (HRMS) and NMR spectroscopy
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the EED warhead (1.0 eq) in anhydrous DMF.
-
Add the amide coupling reagent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using HRMS and NMR spectroscopy.
Protocol 2: Western Blot for EED Protein Degradation
This protocol details the quantification of EED protein degradation in cells treated with the synthesized PROTAC.[9][10]
Materials:
-
Cultured cancer cells (e.g., KARPAS-422)
-
Synthesized EED-PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with serial dilutions of the EED-PROTAC (e.g., 1 nM to 30 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and the loading control overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize protein bands using a chemiluminescence imager.[9]
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine Dmax.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value using non-linear regression analysis.
-
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of EED degradation on cell proliferation.
Materials:
-
Cultured cancer cells
-
EED-PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the EED-PROTAC for 48-72 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the GI50 value.
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for the development and evaluation of an (S,R,S)-AHPC-C4-NH2-based PROTAC.
References
- 1. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Embryonic Ectoderm Development (EED) as a Novel Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This synthetic E3 ligase ligand-linker conjugate incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, connected to a C4 amine linker.[1][2][3][4] This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
These application notes provide a comprehensive overview of the use of (S,R,S)-AHPC-C4-NH2 dihydrochloride in the synthesis of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex is implicated in various cancers, making EED an attractive therapeutic target. The provided protocols and data are based on published findings for EED-targeted, VHL-recruiting PROTACs and serve as a guide for the development and characterization of novel degraders.[5][6][7]
Mechanism of Action: EED Degradation via a VHL-Recruiting PROTAC
An EED-targeting PROTAC synthesized using this compound operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC simultaneously binds to the EED protein and the VHL E3 ligase, forming a ternary complex.[5][6] This proximity induces the VHL E3 ligase to polyubiquitinate EED, marking it for recognition and degradation by the 26S proteasome. This event not only leads to the degradation of EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[5][6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EED PROTAC [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assays Utilizing (S,R,S)-AHPC-C4-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule is a synthetic E3 ligase ligand-linker conjugate, specifically incorporating the (S,R,S)-AHPC moiety which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The C4-NH2 linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule designed to recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
These application notes provide detailed protocols for the essential in vitro assays required to characterize and validate a novel PROTAC synthesized using this compound.
PROTAC Mechanism of Action
The fundamental principle of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-induced protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The successful development of a PROTAC requires a systematic evaluation of its biochemical and cellular activities. The following workflow outlines the key in vitro assays for characterizing a novel PROTAC.
Caption: Step-by-step in vitro PROTAC evaluation.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To qualitatively or semi-quantitatively demonstrate that the PROTAC induces the formation of a ternary complex between the target POI and VHL.[3][4]
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing the target POI to ~80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an antibody against the target POI or a tag (if the POI is tagged) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the target POI (to confirm successful immunoprecipitation) and VHL (to detect co-immunoprecipitation).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| PROTAC Conc. (µM) | Input POI Level | IP: POI | Co-IP: VHL |
| 0 (Vehicle) | +++ | +++ | - |
| 0.1 | +++ | +++ | + |
| 1.0 | +++ | +++ | +++ |
| 10.0 | +++ | +++ | ++ |
Note: The "hook effect" may be observed at high PROTAC concentrations, leading to reduced ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target POI.[5]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components from a commercially available ubiquitination kit or individually sourced reagents:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant target POI
-
Ubiquitin
-
ATP
-
Assay buffer
-
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and analyze by Western blot.
-
Probe the membrane with an antibody against the target POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the presence of a functional PROTAC.
-
Data Presentation:
| Component | Vehicle | 1 µM PROTAC | No ATP | No VBC | No E1/E2 |
| POI (unmodified) | +++ | + | +++ | +++ | +++ |
| Poly-Ub-POI | - | +++ | - | - | - |
Cellular Protein Degradation Assay
Objective: To measure the efficacy and potency of the PROTAC in degrading the target POI within a cellular context. This involves determining the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[]
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.001 to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against the target POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a fluorescent or HRP-conjugated secondary antibody.
-
Image the blot and perform densitometry analysis to quantify the band intensities.
-
-
Data Analysis:
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
Data Presentation:
| PROTAC Conc. (nM) | Normalized POI Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 18 |
| DC50 (nM) | ~12 |
| Dmax (%) | ~85% |
Cytotoxicity Assay
Objective: To assess the effect of the PROTAC on cell viability and rule out non-specific toxicity as the cause of protein loss.[]
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with the same serial dilution of the PROTAC used in the degradation assay. Include a positive control for toxicity (e.g., staurosporine) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a prolonged period, typically 48-72 hours, to allow for potential cytotoxic effects to manifest.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot cell viability against the logarithm of the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of viability).
-
Data Presentation:
| PROTAC Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1.0 | 95 |
| 10.0 | 92 |
| IC50 (µM) | >10 |
A potent PROTAC should exhibit a DC50 for protein degradation that is significantly lower than its IC50 for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. lifesensors.com [lifesensors.com]
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and includes a C4 amine linker.[1][2][3] This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][4][5] Given that the efficacy of PROTACs depends on their ability to enter cells and engage with their intracellular targets, understanding the cellular uptake and permeability of their constituent components is critical for rational drug design and development.
These application notes provide detailed protocols for assessing the cellular permeability and accumulation of (S,R,S)-AHPC-C4-NH2 dihydrochloride, which are essential for characterizing its potential as a PROTAC linker.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the cellular uptake and permeability of this compound. The following tables are provided as templates for researchers to populate with their experimental data when following the protocols outlined below.
Table 1: Caco-2 Permeability Data for this compound
| Parameter | Value | Units |
| Apparent Permeability (Papp) A to B | x 10⁻⁶ cm/s | |
| Apparent Permeability (Papp) B to A | x 10⁻⁶ cm/s | |
| Efflux Ratio (Papp B-A / Papp A-B) | ||
| Recovery (%) | % |
Table 2: Cellular Accumulation of this compound
| Cell Line | Time Point (min) | Intracellular Concentration | Units |
| 15 | µM | ||
| 30 | µM | ||
| 60 | µM | ||
| 120 | µM |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[6][7][8]
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer Yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
2. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9] Change the medium every 2-3 days.
3. Monolayer Integrity Test:
-
Before the transport experiment, measure the TEER of the Caco-2 monolayer. Well-differentiated monolayers should have a TEER value of ≥200 Ω·cm².[10]
-
Alternatively, perform a Lucifer Yellow rejection assay to confirm monolayer integrity. The permeability of Lucifer Yellow should be less than 100 nm/s.
4. Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A→B) Transport:
-
Add HBSS containing the test compound, this compound (e.g., at 10 µM), to the apical (upper) chamber.[6]
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add HBSS containing the test compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking (50 rpm) for a defined period (e.g., 2 hours).[7][10]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample of the initial dosing solution.
5. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation[8]:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (mol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (mol/cm³)
-
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8][9]
Protocol 2: Cellular Accumulation Assay
This protocol provides a method to quantify the amount of this compound that accumulates within cells over time.
1. Materials and Reagents:
-
Selected cell line (e.g., HEK293, HeLa, or a target cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency (typically 80-90%).
-
Treat the cells with a known concentration of this compound in a serum-free or complete medium for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a specific volume of cell lysis buffer and incubating on ice.
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis. A portion can be used for protein quantification (e.g., BCA assay) to normalize the data.
3. Sample Analysis:
-
Determine the concentration of this compound in the cell lysates using a validated LC-MS/MS method.
-
Normalize the intracellular concentration to the total protein concentration or cell number to allow for comparison across different experiments.
-
Plot the intracellular concentration as a function of time to determine the accumulation kinetics.
Visualizations
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: PROTAC Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC-phenol-C4-NH2 dihydrochloride [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enamine.net [enamine.net]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C4-NH2 Dihydrochloride to Target Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C4 amine linker. This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5] This targeted protein degradation (TPD) approach offers a powerful strategy for modulating protein levels in various diseases, including cancer.[6][7]
These application notes provide detailed protocols for the conjugation of (S,R,S)-AHPC-C4-NH2 dihydrochloride to target binders, focusing on the widely used bromodomain and extra-terminal domain (BET) protein BRD4 as an exemplary target, with its binder JQ1.
Signaling Pathway of VHL-mediated Target Protein Degradation
The fundamental mechanism of a VHL-recruiting PROTAC involves the formation of a ternary complex between the target protein (Protein of Interest, POI), the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols
This section outlines the general protocol for the conjugation of this compound to a target binder containing a carboxylic acid functional group, using the BRD4 binder JQ1-acid as a specific example. The most common method for this conjugation is amide bond formation.
Materials and Reagents
-
This compound
-
Target binder with a carboxylic acid linker (e.g., (+)-JQ1-carboxylic acid)
-
Amide coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vials and magnetic stir bars
-
Analytical and purification equipment: HPLC, LC-MS, and preparative HPLC
General Amide Coupling Protocol
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the target binder-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Amine: Add this compound (1.1 equivalents) to the solution.
-
Coupling Agent Addition: Add the amide coupling reagent, for example, HATU (1.2 equivalents).
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture. The solution should be stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce the degradation of the target protein. Below is a table summarizing representative quantitative data for a BRD4-targeting PROTAC synthesized using a VHL ligand.
| Parameter | Description | Representative Value | Assay Method |
| Kd (to BRD4BD2) | Dissociation constant for the PROTAC binding to the second bromodomain of BRD4. | 150 nM | Isothermal Titration Calorimetry (ITC) |
| Kd (to VHL) | Dissociation constant for the PROTAC binding to the VHL E3 ligase complex. | 200 nM | Surface Plasmon Resonance (SPR) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 25 nM | Western Blot or In-Cell ELISA |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Western Blot or In-Cell ELISA |
Characterization of PROTAC Activity
Binding Affinity Assays
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the PROTAC to the target protein or VHL, allowing for the determination of the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR): Monitors the binding of the PROTAC to the immobilized target protein or VHL in real-time, providing kinetic data (kon, koff) and the Kd.
-
Fluorescence Polarization (FP): A competitive binding assay where the PROTAC competes with a fluorescently labeled ligand for binding to the target protein or VHL.
Cellular Degradation Assays
-
Western Blotting: A semi-quantitative method to visualize and quantify the reduction in the target protein levels in cells treated with the PROTAC.
-
In-Cell ELISA: A quantitative immunoassay to measure the levels of the target protein in cell lysates.
-
Flow Cytometry: Can be used to quantify the levels of a fluorescently tagged target protein.
Conclusion
The conjugation of this compound to target binders is a critical step in the development of novel PROTACs. The provided protocols and application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and characterization of these bifunctional molecules will enable the exploration of new therapeutic avenues for a wide range of diseases.
References
- 1. VHL Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Determining the Optimal Concentration of (S,R,S)-AHPC-C4-NH2 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic, von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate essential for the development of Proteolysis Targeting Chimeras (PROTACs). As a critical component of EED-targeted PROTACs, it facilitates the degradation of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2). This document provides detailed application notes and experimental protocols for determining the optimal concentration of (S,R,S)-AHPC-C4-NH2 dihydrochloride in relevant cellular models. The provided methodologies are designed to guide researchers in assessing its efficacy and potency in downregulating the PRC2 complex, ultimately inhibiting cancer cell proliferation.
Introduction
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound serves as a VHL ligand, a crucial component for recruiting the E3 ubiquitin ligase to the target protein. In the context of EED-targeted PROTACs, this molecule is conjugated to a ligand that binds to EED, a key component of the PRC2 complex. The PRC2 complex, which also includes EZH2 and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3][4] Dysregulation of the PRC2 complex is implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target.[5] By inducing the degradation of EED, PROTACs containing (S,R,S)-AHPC-C4-NH2 can disrupt the entire PRC2 complex, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth.[5]
This document outlines protocols for determining the optimal concentration of this compound-based PROTACs for in vitro studies. The key experimental phases include assessing the degradation of PRC2 complex components and evaluating the impact on cancer cell viability.
Mechanism of Action: EED-Targeted Protein Degradation
An EED-targeted PROTAC utilizing this compound functions by forming a ternary complex between the EED protein and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of EED, marking it for degradation by the 26S proteasome. The degradation of EED leads to the destabilization and subsequent degradation of the other core PRC2 components, EZH2 and SUZ12.[5] This cascade of events results in a global reduction of H3K27me3 levels, leading to the derepression of PRC2 target genes and inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data for EED-targeted PROTACs, providing a benchmark for expected potency.
Table 1: In Vitro Potency of EED-Targeted PROTACs
| Compound Class | Target | Assay Type | Value | Reference |
| EED-Targeted PROTAC | PRC2 | Enzymatic Inhibition | pIC50 ~ 8.1 | [5] |
| EED-Targeted PROTAC | PRC2-dependent cancer cells | Cell Growth Inhibition | GI50 = 49-58 nM | [5] |
Table 2: Representative Dose-Response Data for Cell Viability
| Concentration (nM) | % Cell Viability (Normalized) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
| 500 | 10 |
| 1000 | 5 |
Experimental Protocols
To determine the optimal concentration of an this compound-based PROTAC, a series of in vitro experiments should be performed. The following protocols provide a detailed methodology for assessing protein degradation and cell viability.
Protocol 1: Western Blot Analysis for PRC2 Subunit Degradation
This protocol is designed to determine the concentration- and time-dependent degradation of EED, EZH2, and SUZ12 following treatment with the PROTAC.
Materials:
-
PRC2-dependent cancer cell line (e.g., Karpas-422)
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Dose-Response Experiment:
-
Prepare a serial dilution of the PROTAC in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a fixed time (e.g., 24 hours).
-
-
Time-Course Experiment:
-
Based on the dose-response results, select an effective concentration of the PROTAC.
-
Treat cells with the selected concentration for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
Proteasome Inhibition Control (Optional but Recommended):
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This control helps to confirm that protein degradation is proteasome-dependent.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (GAPDH).
-
Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 (concentration for 50% degradation) and the optimal treatment duration.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability and proliferation of cancer cells.
Materials:
-
PRC2-dependent cancer cell line
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare a serial dilution of the PROTAC in complete medium.
-
Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control). Include wells with medium only as a background control.
-
-
Incubation: Incubate the plates for a predetermined period based on the Western blot results (e.g., 72 hours).
-
Assay:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the optimal concentration of this compound-based PROTACs. By systematically evaluating the degradation of PRC2 components and the resulting impact on cancer cell viability, researchers can effectively characterize the potency and efficacy of their PROTAC molecules. This information is critical for advancing the development of novel epigenetic therapies targeting PRC2-dependent cancers.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 3. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and clinicopathological significance of EED, SUZ12 and EZH2 mRNA in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. CellTiter-Glo (CTG) cell viability assay [bio-protocol.org]
- 10. ch.promega.com [ch.promega.com]
Synthesis of Custom PROTACs Using (S,R,S)-AHPC-C4-NH2 Dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized ligands.[3]
This application note provides a detailed protocol for the synthesis of custom PROTACs utilizing the versatile building block, (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025). This reagent incorporates a high-affinity VHL ligand ((S,R,S)-AHPC) and a 4-carbon alkyl linker with a terminal amine, ready for conjugation to a POI ligand.[4]
Key Reagent: (S,R,S)-AHPC-C4-NH2 Dihydrochloride
This compound is a key building block for the modular synthesis of VHL-based PROTACs. The terminal primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized POI ligand.
Structure: (Structure of this compound would be depicted here in a chemical drawing program if available. For the purpose of this text-based output, a description is provided.)
The molecule consists of the (S,R,S)-AHPC core, which binds to the VHL E3 ligase, connected to a 4-carbon alkyl chain (C4) that terminates in a primary amine (-NH2). The dihydrochloride salt form enhances solubility and stability.
General Workflow for Custom PROTAC Synthesis
The synthesis of a custom PROTAC using this compound typically follows a well-defined workflow, from the initial design to the final biological evaluation.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol details the amide coupling of a carboxylic acid-functionalized POI ligand with this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and preparative HPLC system
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
NMR (Nuclear Magnetic Resonance) spectrometer
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. The excess base is required to neutralize the dihydrochloride salt and the acid formed during the coupling reaction.
-
-
Activation of Carboxylic Acid:
-
To the solution of the POI ligand-carboxylic acid, add the amide coupling reagent (e.g., HATU, 1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the solution of (S,R,S)-AHPC-C4-NH2 and DIPEA to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule with high purity.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).
-
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of newly synthesized PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[5][6]
Table 1: Representative Degradation Data for a Series of VHL-based PROTACs
| PROTAC ID | Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | C2 | BRD4 | HeLa | 150 | 85 |
| PROTAC-B | C4 | BRD4 | HeLa | 50 | 95 |
| PROTAC-C | C6 | BRD4 | HeLa | 80 | 90 |
| PROTAC-D | PEG2 | BRD4 | HeLa | 120 | 88 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific POI ligand, linker, and experimental conditions. The linker length can significantly influence the degradation potency, with a C4 linker in this example showing optimal performance.[7]
Signaling Pathway Targeted by VHL-based PROTACs
PROTACs are designed to target specific proteins within cellular signaling pathways implicated in disease. For instance, VHL-based PROTACs have been successfully developed to degrade key proteins in cancer signaling pathways such as the PI3K/AKT/mTOR pathway.[7]
Conclusion
The use of this compound provides a streamlined and efficient method for the synthesis of custom VHL-based PROTACs. The detailed protocol and workflows presented in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the rapid generation of diverse PROTAC libraries to explore structure-activity relationships and develop novel therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. arxiv.org [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
(S,R,S)-AHPC-C4-NH2 dihydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025).
Compound Profile
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a C4 amine linker, and is used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] As a dihydrochloride salt, it is engineered for enhanced aqueous solubility and stability compared to its free base form.[2] However, due to its complex structure, achieving complete dissolution can still be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: While specific quantitative solubility data for this compound is not readily published, based on structurally similar compounds (see Table 1), it is expected to be soluble in DMSO. Aqueous solubility is also anticipated due to the dihydrochloride salt form, though this may be more limited. Complete dissolution may require physical assistance such as sonication or gentle heating.
Q2: Why is my lot of this compound difficult to dissolve even in DMSO?
A2: Several factors can influence the dissolution of this compound:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power for many organic compounds. Always use fresh, anhydrous, high-purity DMSO from a freshly opened bottle.
-
Compound Purity and Form: The presence of impurities or different polymorphic forms can affect solubility.
-
Concentration: The desired concentration may exceed the compound's solubility limit in the chosen solvent.
-
Temperature: Dissolution is an endothermic process for many compounds, and ambient laboratory temperatures may not provide sufficient energy to overcome the crystal lattice energy.
Q3: Can I use water to dissolve this compound?
A3: As a dihydrochloride salt, this compound is designed to have improved aqueous solubility. However, the large and complex organic structure may still limit its solubility in purely aqueous solutions. It is recommended to first attempt dissolution in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into aqueous buffers. If direct dissolution in an aqueous buffer is required, be prepared to test a range of concentrations and pH values.
Q4: How does pH affect the solubility of this compound?
A4: this compound contains amine groups that are protonated in the salt form. The solubility of such compounds is generally pH-dependent. At lower pH values (acidic conditions), the amine groups will be fully protonated, which typically enhances solubility in aqueous media. As the pH increases (becomes more basic), the amine groups may become deprotonated, leading to a decrease in aqueous solubility and potential precipitation of the free base.
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
-
Question: Have you tried physical methods to aid dissolution?
-
Answer: Gently vortex or sonicate the solution. A water bath sonicator is often effective. If the compound still does not dissolve, gentle warming (e.g., to 37°C) can be attempted, but be mindful of potential compound degradation at higher temperatures.
-
-
Question: Are you using an appropriate solvent and is it of high quality?
-
Answer: For initial stock solutions, high-purity, anhydrous DMSO is recommended. If using DMSO, ensure it is from a recently opened bottle to minimize water absorption. If working with aqueous solutions, consider adjusting the pH to be more acidic.
-
-
Question: Is it possible your desired concentration is too high?
-
Answer: Try preparing a more dilute solution. It is often better to start with a lower concentration and then perform serial dilutions.
-
Issue: The compound dissolves initially but then precipitates out of solution.
-
Question: Are you diluting a DMSO stock solution into an aqueous buffer?
-
Answer: This is a common issue. The compound may be soluble in the DMSO/aqueous mixture at high concentrations, but as the percentage of water increases upon further dilution, the compound's solubility may decrease, leading to precipitation. To mitigate this, try to keep the final concentration of DMSO in your working solution as high as is permissible for your experiment, and add the DMSO stock to the aqueous buffer slowly while vortexing.
-
-
Question: Has the pH of the solution changed?
-
Answer: If you are working with a buffered aqueous solution, ensure the buffer has sufficient capacity to maintain the desired pH after the addition of your compound's stock solution. A significant change in pH could cause the compound to precipitate.
-
Quantitative Data for Similar Compounds
| Compound Name | Solvent | Reported Solubility | Notes |
| (S,R,S)-AHPC monohydrochloride | DMSO | 125 mg/mL | Requires sonication. |
| Water | 100 mg/mL | Requires sonication. | |
| (S,R,S)-AHPC-phenol-C4-NH2 dihydrochloride | DMSO | 100 mg/mL | Requires sonication; hygroscopic nature of DMSO impacts solubility. |
| (S,R,S)-AHPC-PEG4-NH2 hydrochloride | DMSO | 100 mg/mL | Use fresh DMSO as moisture can reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous, high-purity DMSO to achieve the target concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. Check for dissolution periodically.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Solubility Testing
-
Preparation: Prepare a series of vials with a small, accurately weighed amount of the compound (e.g., 1 mg).
-
Solvent Addition: To the first vial, add a small, precise volume of the test solvent (e.g., 100 µL).
-
Mixing and Observation: Vortex and/or sonicate the vial as described in Protocol 1. Observe if the compound completely dissolves.
-
Titration: If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL). If it does not, add another aliquot of the solvent (e.g., another 100 µL) to decrease the concentration (e.g., to 5 mg/mL) and repeat the mixing process.
-
Determination: Continue this process until the compound fully dissolves to determine the approximate solubility.
Visualizations
References
improving the stability of (S,R,S)-AHPC-C4-NH2 dihydrochloride in solution
Welcome to the technical support center for (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this PROTAC linker in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (S,R,S)-AHPC-C4-NH2 dihydrochloride in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH of the solution: The amine group in the molecule is susceptible to pH-dependent degradation.
-
Solvent quality: The purity and water content of the solvent are critical. For instance, using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility and stability.[1][2]
-
Storage conditions: Both temperature and duration of storage are crucial. Long-term storage at inappropriate temperatures can lead to degradation.[1][3][4][5][6]
-
Presence of oxidizing agents: The molecule may be sensitive to oxidation.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can accelerate degradation.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored under the following conditions:
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can be due to poor solubility or aggregation.[7] Here are some steps to address this:
-
Ensure complete dissolution: Use sonication or gentle warming to aid dissolution, especially when preparing concentrated stock solutions in DMSO.[1]
-
Use fresh, high-quality solvent: If using DMSO, ensure it is new and not water-logged, as moisture can reduce solubility.[1][2]
-
Check the final concentration in your aqueous buffer: When diluting the DMSO stock into an aqueous buffer or cell culture medium, ensure the final DMSO concentration is low enough to maintain solubility. High concentrations of the compound in aqueous solutions can lead to precipitation.
Q4: I am observing inconsistent results in my cellular assays. Could this be related to the stability of the compound?
A4: Yes, inconsistent results can be a symptom of compound instability. Degradation of the compound over the course of an experiment will lead to a lower effective concentration, resulting in variability. It is recommended to assess the stability of the compound in your specific cell culture medium over the time course of your experiment.[8]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
-
Symptom: Diminished or no biological effect in assays, particularly with pre-incubated solutions.
-
Possible Cause: Hydrolytic degradation of the compound in the aqueous buffer.
-
Troubleshooting Steps:
-
pH Optimization: Evaluate the stability of the compound in a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to identify the optimal pH for your experiments.
-
Fresh Solution Preparation: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Time-Course Stability Study: Perform a time-course experiment to quantify the rate of degradation in your experimental buffer.
-
Issue 2: Inconsistent Potency Between Experiments
-
Symptom: Significant variation in measured IC50 or DC50 values across different experimental days.
-
Possible Cause: Degradation of the stock solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term).[1][3][4][5][6]
-
Quality Control of Stock Solution: Periodically check the purity of your stock solution using HPLC to ensure it has not degraded over time.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months[1][3][4][5][6] |
| -20°C | 1 month[1][3][4][5][6] |
| 4°C | Not Recommended for Solutions |
| Room Temperature | Not Recommended for Solutions |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Solution
Objective: To quantify the degradation of this compound in a specific buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous, high purity)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the experimental buffer.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to resolve the parent compound from any degradation products (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor at a wavelength where the compound has maximum absorbance.
-
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the t=0 time point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting (S,R,S)-AHPC-C4-NH2 Mediated Protein Degradation
This guide provides troubleshooting advice and frequently asked questions for researchers using PROTACs that incorporate the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand. When your target protein fails to degrade, a systematic approach is necessary to pinpoint the issue.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its role?
(S,R,S)-AHPC-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component of many Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC molecule, it serves to recruit the VHL ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. It does not degrade proteins on its own but is a key part of the PROTAC that enables this process.
Q2: My PROTAC contains (S,R,S)-AHPC-C4-NH2, but I don't see any degradation of my target protein. What are the common reasons for this?
Failure to observe protein degradation can stem from several factors. These can be broadly categorized as issues with the PROTAC molecule itself (e.g., stability, cell permeability), problems with the formation of the ternary complex (PROTAC, target protein, and VHL), or limitations within the cell's protein degradation machinery. A systematic troubleshooting approach is required to identify the specific cause.
Q3: How do I confirm that my PROTAC is entering the cells?
Confirming cellular uptake of your PROTAC is a critical first step. This can be assessed using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after treatment. Alternatively, you can synthesize a fluorescently labeled version of your PROTAC to visualize its cellular localization via microscopy.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC + target protein or PROTAC + E3 ligase) rather than the productive ternary complex required for degradation. It is therefore crucial to perform a dose-response experiment to identify the optimal concentration range for your PROTAC.
Troubleshooting Failed Protein Degradation
If you are not observing the expected degradation of your target protein, follow this step-by-step troubleshooting guide.
Step 1: Verify the Integrity and Activity of Your PROTAC
The first step is to ensure that the PROTAC molecule is stable and active.
-
Action: Confirm the identity and purity of your PROTAC using methods like LC-MS and Nuclear Magnetic Resonance (NMR).
-
Rationale: Impurities or degradation of the PROTAC can prevent it from effectively binding to its targets.
-
Action: Assess the in vitro binding of your PROTAC to both the target protein and the VHL E3 ligase. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.
-
Rationale: This will confirm that both ends of your PROTAC are capable of binding their respective targets.
Step 2: Optimize Experimental Conditions
Often, suboptimal experimental conditions can lead to a lack of degradation.
-
Action: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from 1 nM to 10 µM).
-
Rationale: This will help you identify the optimal concentration for degradation and determine if the "hook effect" is at play.
-
Action: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration.
-
Rationale: The kinetics of protein degradation can vary significantly between different target proteins and cell lines.
Step 3: Investigate the Cellular Environment
If the PROTAC itself is fine and the conditions are optimized, the issue may lie within the cellular machinery.
-
Action: Confirm the expression of your target protein and the VHL E3 ligase in your chosen cell line using Western Blotting.
-
Rationale: The PROTAC cannot induce degradation if either the target protein or the E3 ligase is not present at sufficient levels.
-
Action: To confirm that the proteasome pathway is active, treat your cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC.
-
Rationale: If the PROTAC is working, inhibiting the proteasome should lead to an accumulation of the ubiquitinated target protein, which can be detected by Western Blot. This "rescues" the protein from degradation and confirms the mechanism of action.
Step 4: Assess Ternary Complex Formation
The formation of a stable ternary complex is essential for PROTAC-mediated degradation.
-
Action: Perform co-immunoprecipitation (co-IP) experiments. For example, you can pull down the VHL protein and then blot for the presence of your target protein in cells treated with your PROTAC.
-
Rationale: A successful co-IP demonstrates that the PROTAC is effectively bringing the target protein and the E3 ligase together within the cell.
Data Summary
Table 1: Troubleshooting Checklist for Failed Protein Degradation
| Category | Checkpoint | Recommended Action | Expected Outcome |
| PROTAC Integrity | Purity and Identity | LC-MS, NMR | >95% purity, correct mass and structure |
| Binding to Target | SPR, ITC | Confirmed binding affinity (e.g., Kd in nM range) | |
| Binding to VHL | SPR, ITC | Confirmed binding affinity (e.g., Kd in nM range) | |
| Experimental Setup | Concentration | Dose-response (1 nM - 10 µM) | Bell-shaped curve, identifying optimal concentration |
| Treatment Time | Time-course (2 - 24 hours) | Identification of time point with maximal degradation | |
| Cellular Context | Target Protein Expression | Western Blot | Detectable levels of the target protein |
| VHL Expression | Western Blot | Detectable levels of VHL | |
| Proteasome Activity | Co-treatment with MG132 | Rescue of the target protein from degradation | |
| Mechanism of Action | Ternary Complex Formation | Co-immunoprecipitation | Detection of the target protein in a VHL pull-down |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with your PROTAC at various concentrations for the desired amount of time. Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Visualizations
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Based PROTACs
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC VHL ligand scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting point for linker length when using an (S,R,S)-AHPC-C4-NH2 scaffold?
A1: There is no universal optimal starting length, as it is highly dependent on the target Protein of Interest (POI), the specific warhead used, and the topology of the POI-E3 ligase ternary complex. However, a common starting point is to synthesize a small library of PROTACs with linkers of varying lengths. A typical initial set might include linkers based on PEG or alkyl chains with 8 to 16 atoms (e.g., PEG3, PEG4, PEG5). The (S,R,S)-AHPC-C4-NH2 provides a 4-atom starting point, to which you can add PEG or alkyl chains of varying lengths.
Q2: My PROTAC binds to the target protein and VHL in binary assays, but it doesn't induce degradation. What is the likely issue?
A2: This is a common issue that often points to problems with ternary complex formation. The linker's length and composition are critical for allowing the POI and VHL to come together in a productive orientation for ubiquitination.
-
Steric Hindrance: The linker may be too short, causing steric clashes between the POI and VHL.
-
Improper Orientation: The linker may be too long or too flexible, preventing a stable and productive ternary complex from forming. The key lysine (B10760008) residues on the POI might not be positioned correctly relative to the E2 ubiquitin-conjugating enzyme.
-
Negative Cooperativity: The linker may force an interaction that leads to negative cooperativity, where the binding of one protein to the PROTAC sterically or allosterically hinders the binding of the second protein.
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI and PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL) required for degradation. While often related to PROTAC concentration, the linker's properties can influence the concentration at which the hook effect becomes apparent by affecting the stability and kinetics of ternary complex formation.
Q4: How does linker composition (e.g., PEG vs. alkyl chain) affect PROTAC performance?
A4: Linker composition impacts several key properties:
-
Solubility: PEG linkers are more hydrophilic and can improve the solubility of the entire PROTAC molecule, which is often a significant challenge.
-
Flexibility & Rigidity: Alkyl chains are generally more rigid than PEG linkers. The optimal level of flexibility depends on the specific POI-VHL pair. A more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially leading to higher stability.
-
Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, determine its ability to cross the cell membrane. The "Rule of 5" is often violated by PROTACs, but minimizing hydrophobicity and molecular weight where possible is beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No target degradation observed. | 1. Ineffective ternary complex formation due to incorrect linker length. 2. Poor cell permeability. 3. Low PROTAC stability (metabolic degradation). | 1. Synthesize and test a series of analogs with varying linker lengths (e.g., add PEG2, PEG3, PEG4 units to the C4 base). 2. Assess cell permeability using a PAMPA assay. Modify linker to balance hydrophilicity/hydrophobicity. 3. Perform microsomal stability assays. |
| Weak degradation (High DC50, Low Dmax). | 1. Sub-optimal ternary complex stability or geometry. 2. The linker is flexible, leading to a high entropic penalty for complex formation. | 1. Systematically vary linker length and rigidity. Test both shorter and longer linkers. 2. Incorporate rigid elements like cycloalkanes or alkynes into the linker. 3. Use biophysical assays (e.g., SPR, ITC) to measure ternary complex cooperativity and stability. |
| Significant "Hook Effect" at low concentrations. | The PROTAC strongly favors binary complex formation over the ternary complex. | This suggests the linker may not be optimally bridging the two proteins. A different linker attachment point on the warhead or a change in linker length/rigidity may be required to promote more favorable ternary interactions. |
| PROTAC is effective but has poor solubility. | The overall molecule is too hydrophobic. | Replace alkyl chain components of the linker with more hydrophilic units like PEG or ether-containing chains. |
Data Presentation: Linker Length vs. Degradation Efficiency
The following table summarizes hypothetical data for a series of (S,R,S)-AHPC-based PROTACs targeting a hypothetical protein kinase, illustrating the impact of linker length on degradation. The linker is extended from the C4-NH2 base with PEG units.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | C4-Alkyl | 4 | > 1000 | < 10 | 0.8 |
| PROTAC-2 | C4 + PEG2 | 10 | 250 | 65 | 2.5 |
| PROTAC-3 | C4 + PEG3 | 13 | 45 | 92 | 15.6 |
| PROTAC-4 | C4 + PEG4 | 16 | 90 | 85 | 8.1 |
| PROTAC-5 | C4 + PEG5 | 19 | 300 | 55 | 1.9 |
-
DC50: Concentration for 50% maximal degradation.
-
Dmax: Maximum percentage of protein degradation observed.
-
Cooperativity (α): A measure of how much the binding of the first protein enhances the binding of the second to the PROTAC. α > 1 indicates positive cooperativity.
Key Experimental Protocols
Protocol 1: Target Degradation Assay (Western Blot)
-
Cell Seeding: Plate cells (e.g., HEK293, or a relevant cancer cell line) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 1 µM to 0.1 nM) for a predetermined time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel.
-
Western Blot: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the POI overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Chip Preparation: Immobilize the biotinylated VHL protein on a streptavidin-coated SPR sensor chip.
-
Analyte Injection 1 (Binary Interaction): Inject the PROTAC over the VHL-coated surface to measure the binary VHL-PROTAC binding affinity (KD).
-
Analyte Injection 2 (Ternary Interaction): In a separate experiment, inject a pre-incubated mixture of the PROTAC and the POI over the VHL-coated surface.
-
Data Analysis: The binding response in the second experiment will reflect the formation of the ternary VHL-PROTAC-POI complex. By comparing the binding kinetics and affinity in the presence and absence of the POI, you can determine the cooperativity (α). A higher response or slower off-rate in the presence of the POI suggests positive cooperativity.
Visualizations
Caption: General mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting decision tree for non-functional PROTACs.
Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC-C4-NH2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C4-NH2-based Proteolysis Targeting Chimeras (PROTACs). The content is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its role in a PROTAC?
(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon alkyl chain linker with a terminal amine group (-NH2).[1][2] In a PROTAC molecule, this component serves to recruit the VHL E3 ligase, bringing it into proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the common causes of off-target effects with (S,R,S)-AHPC-C4-NH2 PROTACs?
Off-target effects with PROTACs can arise from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.
-
Linker-Mediated Interactions: The (S,R,S)-AHPC-C4-NH2 linker, while primarily a spacer, can influence the conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to the ubiquitination of proteins other than the intended target.
-
E3 Ligase Biology: The VHL E3 ligase has its own set of natural substrates. Altering its cellular localization or concentration through PROTAC engagement could theoretically perturb these endogenous interactions, though this is less commonly observed as a primary source of off-target degradation.
-
Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This "hook effect" can lead to complex pharmacology and potentially mask on-target effects or contribute to off-target signaling.
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to mitigate off-target effects:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of your PROTAC that still achieves robust degradation of the target protein. A thorough dose-response experiment is crucial to identify this optimal concentration and to avoid the "hook effect."
-
Use a Negative Control: Synthesize or obtain a negative control PROTAC. An ideal negative control would be an epimer of the (S,R,S)-AHPC moiety that does not bind to VHL, or a version with a scrambled warhead that does not bind the target protein. This helps to distinguish between degradation-dependent and -independent off-target effects.
-
Perform Washout Experiments: To confirm that an observed phenotype is due to the degradation of your target protein, remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.
-
Employ Orthogonal Validation Methods: Use multiple techniques to validate your findings. For example, if you observe a phenotype, confirm it with a different PROTAC targeting the same protein but perhaps recruiting a different E3 ligase.
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics experiments.
Q: My quantitative mass spectrometry results show significant degradation of several proteins besides my intended target. How can I troubleshoot this?
A: This is a common challenge in PROTAC development. Here’s a step-by-step guide to address this issue:
-
Confirm On-Target Degradation: First, ensure that your target protein is being degraded efficiently. If on-target degradation is poor, the observed off-targets may be due to non-specific interactions of a high concentration of unbound PROTAC.
-
Analyze the Off-Target List:
-
Are the off-targets known interactors of your target protein? The degradation of a target protein can sometimes lead to the co-degradation of its binding partners. This is often considered an on-target pathway effect rather than a direct off-target effect of the PROTAC.
-
Do the off-targets share structural homology with your target protein? If so, your warhead may be promiscuous. Consider designing a more selective warhead.
-
-
Perform a Dose-Response Proteomics Experiment: Analyze the proteome at multiple PROTAC concentrations. True off-targets may only be degraded at higher concentrations, while on-target degradation should be potent at lower concentrations.
-
Shorten the Treatment Time: Off-target effects can sometimes be a consequence of downstream cellular responses to the degradation of the primary target. Shorter treatment times (e.g., 2-6 hours) are more likely to reveal direct degradation events.
-
Use a Negative Control PROTAC in Your Proteomics Study: This is critical to differentiate between off-target effects mediated by the ternary complex and those caused by the warhead or linker alone.
Problem 2: Inconsistent or no degradation of the target protein.
Q: I am not observing the expected degradation of my target protein with my (S,R,S)-AHPC-C4-NH2 PROTAC. What could be the issue?
A: Lack of degradation can stem from several factors related to the PROTAC molecule, the experimental setup, or the target protein itself.
-
Verify PROTAC Integrity and Purity: Ensure the synthesized PROTAC is of high purity and has not degraded during storage. Use techniques like LC-MS and NMR to confirm its identity and integrity.
-
Confirm Target Engagement: It is essential to confirm that your PROTAC is binding to both the target protein and the VHL E3 ligase in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Assess Ternary Complex Formation: The formation of a stable and productive ternary complex is a prerequisite for degradation. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or through co-immunoprecipitation (Co-IP) experiments.
-
Check E3 Ligase Expression: The target cells must express sufficient levels of VHL. Confirm VHL expression in your cell line using Western blot or qPCR.
-
Optimize PROTAC Concentration and Incubation Time: Perform a thorough dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to find the optimal conditions for degradation. Remember to look out for the "hook effect" where degradation decreases at higher concentrations.
-
Consider Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. If you suspect this is an issue, you may need to redesign the linker to improve its physicochemical properties.
Data Presentation
The following tables summarize quantitative data for a VHL-recruiting PROTAC, UNC6852, which targets the EED subunit of the PRC2 complex. UNC6852 utilizes a VHL ligand derived from the same parent compound as (S,R,S)-AHPC, making it a relevant example for understanding potential on- and off-target effects.[3][4]
Table 1: On-Target Degradation of PRC2 Complex Components by UNC6852
| Protein | DC50 (µM) in HeLa cells | Dmax in HeLa cells (%) |
| EED | 0.79 | 75 |
| EZH2 | 0.30 | 85 |
| SUZ12 | 0.59 | 22 |
Data is representative of typical results and should be confirmed experimentally for your specific PROTAC and cell line.[5]
Table 2: Off-Target Proteomics Analysis of UNC6852
In a proteomics study of HeLa cells treated with UNC6852, EED and EZH2 were identified as the most significantly degraded proteins. SUZ12 showed modest degradation. This indicates a high degree of selectivity for the PRC2 complex.[3]
| Protein | Log2 Fold Change (UNC6852/DMSO) | p-value | Comments |
| EED | -1.1 | <0.01 | On-target |
| EZH2 | -0.9 | <0.01 | On-target |
| SUZ12 | -0.34 | >0.01 | On-target (modest degradation) |
This table is a summary of the findings and does not represent an exhaustive list of all proteins identified in the proteomics experiment.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with an (S,R,S)-AHPC-C4-NH2 PROTAC.
Materials:
-
Cell line expressing the target protein and VHL
-
(S,R,S)-AHPC-C4-NH2 PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the Target Protein-PROTAC-VHL ternary complex.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-C4-NH2 PROTAC
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against VHL for immunoprecipitation
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blotting (against target protein and VHL)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with MG132 (10 µM) for 2 hours. Treat with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Add anti-VHL antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times with wash buffer. Elute the bound proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein and VHL. An enrichment of the target protein in the VHL immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
Mandatory Visualization
Caption: Mechanism of action for an (S,R,S)-AHPC-C4-NH2 based PROTAC.
Caption: Troubleshooting workflow for lack of target protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S,R,S)-AHPC-C4-NH2 Degraders
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-C4-NH2 in the development of Proteolysis Targeting Chimera (PROTAC) degraders. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the potency and efficacy of your VHL-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its role in a PROTAC?
A1: (S,R,S)-AHPC-C4-NH2, also known as VH032-C4-NH2, is a chemical building block used to synthesize PROTACs.[1][2] It consists of two key parts:
-
(S,R,S)-AHPC: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5]
-
-C4-NH2: A 4-carbon alkyl linker with a terminal amine group (-NH2). This amine provides a reactive handle for chemists to attach a ligand that binds to a specific protein of interest (POI).
In a finished PROTAC, the (S,R,S)-AHPC moiety recruits the VHL E3 ligase, while the other end of the molecule binds to the target protein. The entire PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity.[6][7]
Q2: How do degraders synthesized from (S,R,S)-AHPC-C4-NH2 work?
A2: These degraders operate via the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a cellular machine for protein disposal. The PROTAC molecule is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[9][10]
Q3: What is the "hook effect" and why is it important for my experiments?
Troubleshooting Guide
Issue 1: I am not observing any degradation of my target protein.
-
Question: My degrader, synthesized using (S,R,S)-AHPC-C4-NH2, shows no target degradation even at high concentrations. What should I check first?
-
Answer:
-
Confirm Target Engagement: First, verify that your degrader can bind to the target protein and the VHL E3 ligase. Use biophysical assays like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or a cellular thermal shift assay (CETSA) to measure binding affinities.[12][13]
-
Verify Cell Permeability: PROTACs are often large molecules with poor cell permeability.[14] Assess the intracellular concentration of your compound. If permeability is low, degradation will not occur. Consider using permeability assays like Caco-2 or parallel artificial membrane permeability assay (PAMPA).[14]
-
Test a Wider Concentration Range: It's possible your tested concentrations were too low to induce degradation or, conversely, were entirely within the hook effect region. Test a very broad range of concentrations (e.g., from 1 pM to 100 µM) to capture the full dose-response profile.[8]
-
Check Ternary Complex Formation: The ability to form a stable ternary complex is essential.[15][16] Use Co-Immunoprecipitation (Co-IP) followed by Western blotting to confirm that your degrader can pull down the target protein and VHL simultaneously.[8]
-
Issue 2: My degrader shows a bell-shaped dose-response curve.
-
Question: I see potent degradation at nanomolar concentrations, but the effect disappears at micromolar concentrations. Is this the hook effect?
-
Answer: Yes, this is the classic presentation of the hook effect.[11][17] It indicates that at high concentrations, your degrader is forming non-productive binary complexes.
-
Troubleshooting Steps:
-
Characterize DC50 and Dmax: Accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage) from the potent part of the curve. These are the key metrics of your degrader's performance.[11]
-
Optimize the Linker: The linker is critical for ternary complex stability. The C4 linker in (S,R,S)-AHPC-C4-NH2 may not be optimal for your specific target. Re-synthesizing the degrader with different linker lengths (e.g., PEG or longer/shorter alkyl chains) can mitigate the hook effect by improving the cooperativity of the ternary complex.[11][18]
-
Enhance Cooperativity: A highly cooperative system, where the formation of the Target-PROTAC complex increases affinity for the E3 ligase (and vice versa), can stabilize the ternary complex and reduce the hook effect. This is primarily influenced by the linker and the specific protein-protein interactions induced by the PROTAC.[11]
-
-
Issue 3: The potency of my degrader is low (High DC50 value).
-
Question: My degrader works, but only at high micromolar concentrations. How can I improve its potency?
-
Answer:
-
Improve Binding Affinity: While high affinity is not the only factor, weak binding to either the target or VHL can lead to poor potency. If the affinity of your target-binding ligand is weak, consider medicinal chemistry efforts to improve it.
-
Optimize Linker Composition and Length: The linker significantly influences the geometry and stability of the ternary complex. A suboptimal linker can create steric hindrance or an unfavorable orientation, preventing efficient ubiquitination. Systematically synthesize and test a series of degraders with varying linkers (different lengths, rigidity, and composition) to identify a more optimal configuration.[5][18]
-
Assess Ternary Complex Stability: A transient or unstable ternary complex will result in poor degradation. Use biophysical assays to measure the half-life of the ternary complex. A longer half-life is often correlated with more efficient degradation.[15]
-
Check for Efflux: The degrader may be actively transported out of the cell by efflux pumps like MDR1, leading to low intracellular concentrations.[19] This can be tested using cell lines with known efflux pump expression or by co-treatment with efflux pump inhibitors.
-
Data Presentation
For clear reporting and comparison, all quantitative degradation data should be summarized in tables.
Table 1: In Vitro Degradation Profile in HCT116 Cells (24h Treatment)
| Degrader | Target Protein | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Compound X | Target A | 25 | 95 |
| Compound Y | Target A | 150 | 80 |
| Compound Z | Target A | 8 | >98 |
Table 2: Selectivity Profile of Compound Z (100 nM, 24h)
| Cell Line | Protein | % Degradation Remaining |
|---|---|---|
| HCT116 | Target A | <2% |
| HCT116 | Related Protein B | 85% |
| HCT116 | Related Protein C | 92% |
Mandatory Visualizations
Caption: Mechanism of action for VHL-based PROTAC degraders.
Caption: The hook effect: productive vs. non-productive complexes.
Caption: A logical workflow for troubleshooting PROTAC experiments.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of a target protein following treatment with a degrader.[20]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of your degrader in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells with the degrader concentrations for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Include a loading control (e.g., GAPDH, β-actin).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Quantification:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the Target-PROTAC-VHL complex in cells.[8]
-
Cell Treatment:
-
Scale up the cell culture (e.g., to 10 cm dishes).
-
Treat cells with the degrader at a concentration known to be effective (e.g., near the DC50 value) and a vehicle control for a short duration (e.g., 2-4 hours).
-
To stabilize the complex and prevent degradation, co-treat with a proteasome inhibitor like MG132 (10 µM).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., 1% Triton X-100 in TBS with protease inhibitors).
-
Scrape cells, collect lysate, and centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting as described in Protocol 1.
-
Probe separate blots for your target protein (to confirm successful pulldown) and for VHL. An increased VHL signal in the degrader-treated sample compared to the vehicle control indicates the formation of the ternary complex.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. marinbio.com [marinbio.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Hook Effect in Experiments with (S,R,S)-AHPC-C4-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on identifying, understanding, and mitigating the hook effect in experiments involving (S,R,S)-AHPC-C4-NH2, a key component in many PROTAC® (Proteolysis Targeting Chimera) degraders.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and why is it used in my experiments?
A1: (S,R,S)-AHPC-C4-NH2 is a synthetic molecule that serves as a building block for creating PROTACs.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group.[1][2] In your experiments, it is likely part of a PROTAC designed to induce the degradation of a specific target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The hook effect, in PROTAC research, is a phenomenon where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[3][4] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly understood.[3]
Q3: What causes the hook effect with PROTACs containing (S,R,S)-AHPC-C4-NH2?
A3: The hook effect in PROTAC experiments is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[3][5] Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and degradation, the excess PROTAC molecules independently bind to either the target protein or the E3 ligase.[3][5] These binary complexes are unable to induce degradation and effectively compete with the formation of the productive ternary complex.
Q4: Why is it critical to identify and address the hook effect?
A4: Failing to recognize the hook effect can lead to the misinterpretation of your experimental results.[4] A potent PROTAC might be incorrectly classified as weak or inactive if it is tested at concentrations that are too high and fall on the downward slope of the bell-shaped curve.[4] This can result in the premature abandonment of promising drug candidates and inaccurate structure-activity relationship (SAR) studies.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the hook effect in your experiments.
Issue 1: I observe a bell-shaped or U-shaped dose-response curve in my protein degradation assay.
-
Likely Cause: This is the classic signature of the hook effect.[4]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Repeat the experiment using a broader range of PROTAC concentrations, including several points at higher concentrations, to fully characterize the bell-shaped curve.[3] It is recommended to use at least 8-10 concentrations with half-log dilutions.[4]
-
Determine Optimal Concentration (Dmax): Identify the concentration that yields the maximum level of protein degradation (Dmax). For future experiments, use concentrations at or below this optimal point.[3]
-
Assess Ternary Complex Formation: If available, use biophysical assays like AlphaLISA, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect.
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including the possibility that your tested concentrations are already in the hook effect region, or that the PROTAC is genuinely inactive.[3]
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It is crucial to test a very broad range of concentrations, starting from the picomolar or low nanomolar range, to ensure you are not missing the optimal degradation window.[3]
-
Verify Target Engagement: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase (VHL in this case) using cellular target engagement assays (e.g., NanoBRET™) or biochemical binding assays.
-
Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of the VHL E3 ligase. Low expression levels can limit the efficacy of VHL-based PROTACs.[3]
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed PROTAC concentration to determine the optimal treatment duration.[4]
-
Quantitative Data Summary
The following tables provide representative data illustrating the hook effect in PROTAC experiments. While not specific to a PROTAC containing the exact (S,R,S)-AHPC-C4-NH2 linker, they are based on typical results observed with VHL-based PROTACs and serve as a useful reference.
Table 1: Example Dose-Response Data for a VHL-based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC₅₀ and Dₘₐₓ for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Hook Effect Observation |
| PROTAC-X | 8 | 92 | Pronounced hook effect observed at concentrations > 50 nM. |
| PROTAC-Y | 15 | 95 | Minimal hook effect observed up to 10,000 nM. |
Experimental Protocols
Protocol 1: Western Blot for Quantifying PROTAC-Mediated Protein Degradation
This protocol outlines the key steps to assess the dose-dependent degradation of a target protein and identify a potential hook effect.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a wide range of serial dilutions of your (S,R,S)-AHPC-C4-NH2-containing PROTAC in cell culture medium (e.g., from 1 pM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
Technical Support Center: Synthesis of (S,R,S)-AHPC-C4-NH2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S,R,S)-AHPC-C4-NH2, a key E3 ligase ligand-linker conjugate for PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its role in PROTACs?
(S,R,S)-AHPC-C4-NH2 is a synthetic molecule that functions as a crucial component of many Proteolysis Targeting Chimeras (PROTACs). It consists of the (S,R,S)-AHPC (alpha-hydroxy-proline-cyclohexyl) moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon alkyl chain with a terminal amine group (-NH2).[1][2] In a PROTAC, this molecule serves to recruit the VHL E3 ligase, which then ubiquitinates a target protein (bound by the other end of the PROTAC), marking it for degradation by the proteasome.
Q2: What is the general synthetic strategy for (S,R,S)-AHPC-C4-NH2?
The synthesis of (S,R,S)-AHPC-C4-NH2 typically involves a two-step process:
-
Amide Coupling: The carboxylic acid of the (S,R,S)-AHPC core is coupled with a protected 4-carbon amine linker, such as N-Boc-4-aminobutanoic acid. This reaction is usually mediated by standard peptide coupling reagents.
-
Deprotection: The protecting group (e.g., Boc) on the terminal amine of the linker is removed to yield the final (S,R,S)-AHPC-C4-NH2 product.
Q3: Why is the stereochemistry of the AHPC core important?
The specific (S,R,S) stereochemistry of the AHPC core is critical for its high-affinity binding to the VHL E3 ligase. Incorrect stereoisomers will likely result in a significant loss of binding affinity and, consequently, a non-functional PROTAC. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount.
Troubleshooting Guides
Problem 1: Low Yield in the Amide Coupling Step
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Coupling Reagent | Use a more efficient coupling reagent combination. Common choices include HATU/DIPEA, HBTU/DIPEA, or EDC/HOBt. Optimize the stoichiometry of the coupling reagents. |
| Poor Solubility of Reactants | Ensure complete dissolution of both (S,R,S)-AHPC and the protected linker in a suitable aprotic solvent like DMF or DMSO before adding the coupling reagents. Gentle heating or sonication may aid dissolution. |
| Side Reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide. Use anhydrous solvents. |
| Steric Hindrance | The bulky nature of the AHPC core can sometimes hinder the reaction. Consider increasing the reaction time and/or temperature. However, monitor for potential side reactions or epimerization at elevated temperatures. |
Problem 2: Incomplete Deprotection of the Amine Linker
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Reagent | Increase the equivalents of the deprotection reagent (e.g., TFA for Boc deprotection). A common condition is a 20-50% solution of TFA in dichloromethane (B109758) (DCM). |
| Short Reaction Time | Extend the reaction time for the deprotection step. Monitor the reaction progress by TLC or LC-MS to ensure complete removal of the protecting group. |
| Scavenger Issues (for Boc deprotection) | The tert-butyl cation generated during Boc deprotection can lead to side reactions. Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-elution with Starting Materials or Reagents | Optimize the purification method. Reverse-phase HPLC (RP-HPLC) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is often effective for purifying polar amine-containing compounds. |
| Presence of Diastereomers | If the synthesis of the AHPC core was not stereochemically pure, diastereomers may be present. These can be difficult to separate. Chiral chromatography may be necessary. It is crucial to start with stereochemically pure (S,R,S)-AHPC. |
| Product Instability | The final product with a free amine can be susceptible to degradation. It is often advisable to store it as a salt (e.g., HCl or TFA salt) to improve stability. |
Experimental Protocols
Protocol 1: Amide Coupling of (S,R,S)-AHPC with N-Boc-4-aminobutanoic acid
-
Dissolve (S,R,S)-AHPC (1 equivalent) and N-Boc-4-aminobutanoic acid (1.1 equivalents) in anhydrous DMF.
-
Add a base, such as DIPEA (3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a coupling reagent, such as HATU (1.2 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 20-50% solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like DCM or diethyl ether to remove residual TFA.
-
The resulting product is the TFA salt of (S,R,S)-AHPC-C4-NH2. Further purification can be performed by RP-HPLC if necessary.
Visualizations
Caption: Synthetic workflow for (S,R,S)-AHPC-C4-NH2.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
References
Technical Support Center: Interpreting Unexpected Results with (S,R,S)-AHPC-C4-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C4-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
I. Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its primary application?
(S,R,S)-AHPC-C4-NH2 , also known as VH032-C4-NH2, is a synthetic E3 ligase ligand-linker conjugate.[1][2] It comprises the (S,R,S)-AHPC-based VHL ligand attached to a 4-carbon alkyl linker with a terminal amine group.[3] Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of a target protein via the ubiquitin-proteasome system.[2] The amine group on the linker allows for conjugation to a ligand for a protein of interest (POI).
Q2: How does a PROTAC synthesized with (S,R,S)-AHPC-C4-NH2 work?
A PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 functions by hijacking the VHL E3 ubiquitin ligase. The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.
Q3: What are the key parameters to measure the efficacy of a PROTAC?
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of target protein degradation achieved by the PROTAC.[4]
These parameters are typically determined by generating a dose-response curve from a Western blot or other protein quantification experiments.
Q4: What are the common challenges and unexpected results when working with VHL-based PROTACs?
Common challenges and unexpected results include:
-
The "Hook Effect": A bell-shaped dose-response curve where the degradation effect decreases at higher PROTAC concentrations.[5]
-
Poor Cellular Permeability: Due to their high molecular weight and polarity, PROTACs may not efficiently cross the cell membrane.[1]
-
Cytotoxicity: The PROTAC molecule may exhibit toxicity to cells, leading to non-specific effects.
-
Lack of Degradation: Despite binding to the target and E3 ligase, no protein degradation is observed.
-
Off-Target Effects: Degradation of proteins other than the intended target.
-
Compound Instability: The PROTAC may be unstable in the experimental conditions.
II. Troubleshooting Guides
This section provides detailed guidance on how to interpret and troubleshoot common unexpected results encountered during experiments with PROTACs synthesized from (S,R,S)-AHPC-C4-NH2.
Issue 1: The "Hook Effect" - Decreased Degradation at High Concentrations
Symptom: You observe a bell-shaped dose-response curve in your Western blot analysis, where protein degradation is potent at intermediate concentrations but decreases at higher concentrations.
Cause: The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-Target Protein or PROTAC-VHL) instead of the productive ternary complex (Target Protein-PROTAC-VHL).[5][6] This saturation of binding partners prevents the formation of the proximity-induced ubiquitination machinery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the "hook effect".
Solutions:
-
Expand Concentration Range: Test a wider range of PROTAC concentrations, especially in the lower nanomolar range, to accurately determine the optimal concentration for maximal degradation. It is recommended to use at least 8-10 concentrations with half-log dilutions.[7]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[7] This can provide insights into the kinetics of ternary complex formation and degradation.
-
Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex at different PROTAC concentrations.[8][9]
-
Linker Modification: If the hook effect is severe and limits the therapeutic window, consider redesigning the PROTAC with a different linker. The linker's length and composition are critical for the stability of the ternary complex.
Issue 2: Poor or No Target Degradation
Symptom: Your PROTAC does not induce degradation of the target protein, even at high concentrations.
Cause: This can be due to several factors, including poor cell permeability, inefficient ternary complex formation, or low expression of VHL in the cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no target degradation.
Solutions:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to evaluate the permeability of your PROTAC.[1][10] The NanoBRET target engagement assay can also be used to assess intracellular availability.[5]
-
Confirm Binary Binding: Ensure that your PROTAC can independently bind to both the target protein and the VHL E3 ligase using biophysical methods like SPR or ITC.
-
Evaluate Ternary Complex Formation: Use assays like TR-FRET or AlphaLISA to confirm the formation of the ternary complex in a biochemical setting.[9][11]
-
Check VHL Expression: Verify that the cell line used in your experiments expresses sufficient levels of VHL.
-
Proteasome Inhibitor Control: Include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein in this condition would indicate that the PROTAC is working, but the proteasome is not degrading the ubiquitinated protein.
Issue 3: High Cytotoxicity and Non-Specific Protein Degradation
Symptom: You observe significant cell death or a general decrease in the levels of many proteins, not just your target of interest.
Cause: The PROTAC molecule itself may be toxic to the cells, or it may be inducing off-target degradation. Cytotoxicity can be a major mechanism leading to PROTAC- and VHL-independent kinase degradation.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Solutions:
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC.
-
Use a Negative Control: Synthesize a negative control PROTAC where the VHL ligand is modified to prevent binding (e.g., by altering the stereochemistry). This control should not induce degradation of the target protein. If it still shows cytotoxicity, the toxicity is likely independent of VHL engagement.
-
VHL Knockdown/Knockout Cells: Test your PROTAC in cells where VHL has been knocked down or knocked out. If the PROTAC still induces degradation, it is likely a VHL-independent off-target effect.
-
Global Proteomics: Use techniques like SILAC or TMT-based proteomics to get an unbiased view of all proteins that are degraded by your PROTAC, which will help identify off-target effects.
III. Data Presentation
Table 1: Illustrative Dose-Response Data for a VHL-based PROTAC
This table provides a hypothetical example of quantitative data from a Western blot experiment to determine the DC50 and Dmax of a PROTAC.
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 80 | 20 |
| 10 | 55 | 45 |
| 30 | 50 | 50 (DC50) |
| 100 | 25 | 75 |
| 300 | 15 | 85 |
| 1000 | 10 | 90 (Dmax) |
| 3000 | 25 | 75 (Hook Effect) |
| 10000 | 40 | 60 (Hook Effect) |
Table 2: Troubleshooting Guide Summary
| Unexpected Result | Potential Cause(s) | Key Troubleshooting Steps |
| Hook Effect | Formation of binary complexes at high concentrations. | Expand concentration range (lower), time-course experiment, biophysical assays. |
| No Degradation | Poor cell permeability, inefficient ternary complex formation, low VHL expression. | Permeability assays, binary binding assays, ternary complex assays, check VHL levels. |
| High Cytotoxicity | Off-target effects, inherent toxicity of the molecule. | Cell viability assays, negative control PROTAC, VHL knockdown cells, global proteomics. |
| Inconsistent Results | Variations in cell culture conditions, compound instability. | Standardize cell passage and density, assess compound stability in media. |
IV. Experimental Protocols
Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
PBS, Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO only). Treat the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC.[1][10]
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC stock solution
-
PBS (pH 7.4)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium]) Where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.
V. Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Pharmacokinetics of (S,R,S)-AHPC-C4-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of (S,R,S)-AHPC-C4-NH2 based PROTACs, with a focus on improving their pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and why is it used in PROTACs?
(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon alkyl (C4) linker with a terminal amine group (-NH2).[1][2] This conjugate serves as a building block for synthesizing PROTACs. The terminal amine allows for the covalent attachment of a ligand that binds to a specific target protein. The (S,R,S) stereochemistry is crucial for effective binding to VHL.
Q2: What are the common pharmacokinetic challenges with PROTACs, especially those with short alkyl linkers?
PROTACs, due to their high molecular weight and complex structures, often face several pharmacokinetic challenges, including:
-
Poor aqueous solubility: This can hinder formulation and administration.
-
Low cell permeability: Difficulty in crossing cell membranes can limit access to intracellular targets.
-
Suboptimal pharmacokinetic properties: This may lead to rapid clearance from the body and insufficient exposure to the target tissue.[3]
-
Metabolic instability: The linker region can be susceptible to metabolism by enzymes, which can inactivate the PROTAC. Short alkyl linkers are sometimes explored to enhance metabolic stability.
Q3: How does the C4 alkyl linker in (S,R,S)-AHPC-C4-NH2 impact the PROTAC's properties?
The linker is a critical component of a PROTAC that influences its overall performance. A short alkyl linker like the C4 chain in (S,R,S)-AHPC-C4-NH2 can affect:
-
Flexibility and Geometry: The linker's length and flexibility determine the spatial orientation of the target protein and VHL, which is crucial for the formation of a stable and productive ternary complex.
-
Physicochemical Properties: The alkyl chain contributes to the lipophilicity of the PROTAC, which in turn affects its solubility, permeability, and other pharmacokinetic properties.
-
Metabolic Stability: Shorter alkyl linkers may be less prone to metabolism compared to longer, more flexible linkers like PEG chains.
Q4: What is the "hook effect" and how can it be addressed in in vivo experiments?
The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase). This leads to a decrease in degradation efficiency at high concentrations. To address this in vivo, it is crucial to perform a dose-response study to identify the optimal concentration range for target degradation and avoid excessively high doses.
Troubleshooting Guides
Problem 1: Poor Oral Bioavailability of the (S,R,S)-AHPC-C4-NH2 PROTAC
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | 1. Formulation Optimization: Experiment with different formulation vehicles to enhance solubility. Consider using co-solvents, surfactants, or amorphous solid dispersions. 2. Salt Form: If not already in a salt form, consider converting the PROTAC to a hydrochloride or other salt form, which can improve aqueous solubility and stability.[1] |
| Poor membrane permeability | 1. Structural Modification: While the (S,R,S)-AHPC-C4-NH2 core is fixed, modifications to the target protein ligand can be explored to improve overall permeability. 2. Prodrug Approach: Consider designing a prodrug version of your PROTAC to mask polar groups and enhance passive diffusion across the intestinal wall. |
| High first-pass metabolism | 1. In vitro Metabolic Stability Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to identify major metabolic sites. 2. Linker Modification (for future iterations): If the linker is a primary site of metabolism, consider alternative linker chemistries in the next design cycle. |
| P-glycoprotein (P-gp) efflux | 1. In vitro Efflux Assays: Use cell-based assays (e.g., Caco-2) to determine if the PROTAC is a substrate for efflux transporters like P-gp. 2. Co-administration with P-gp inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can help determine the impact of efflux on oral bioavailability. |
Problem 2: Rapid Clearance and Short Half-life in vivo
| Possible Cause | Troubleshooting Steps |
| High metabolic clearance | 1. Identify Metabolic Hotspots: Use in vitro metabolism studies with liver microsomes and LC-MS/MS to identify the primary sites of metabolic modification on the PROTAC molecule. 2. Structural Modifications: If metabolic liabilities are identified on the target protein ligand, consider chemical modifications to block these sites without compromising target binding. |
| Rapid renal clearance | 1. Assess Physicochemical Properties: Evaluate the PROTAC's size, charge, and plasma protein binding. Highly polar and smaller molecules are more prone to renal clearance. 2. Increase Plasma Protein Binding: Modifications to the PROTAC structure that increase binding to plasma proteins like albumin can reduce the rate of renal clearance. |
| Instability in plasma | 1. Plasma Stability Assay: Incubate the PROTAC in plasma from the relevant species (e.g., mouse, rat, human) and quantify its degradation over time using LC-MS/MS. 2. Identify Degradation Products: Characterize the degradation products to understand the mechanism of instability (e.g., hydrolysis of esters or amides). |
Problem 3: Inconsistent or No Target Degradation in Animal Models
| Possible Cause | Troubleshooting Steps |
| Insufficient drug exposure at the target tissue | 1. Pharmacokinetic (PK) Analysis: Conduct a full PK study to determine the PROTAC's concentration in plasma and, if possible, in the target tissue over time. 2. Dose Escalation Study: Perform a dose-escalation study to find the optimal dose that achieves sufficient exposure for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations. 3. Optimize Dosing Regimen: Based on the PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site. |
| Poor ternary complex formation in vivo | 1. In vitro Ternary Complex Assays: Before moving to in vivo studies, confirm that the PROTAC can form a stable ternary complex with the target protein and VHL using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). 2. Linker Optimization (for future iterations): The C4 linker may not be optimal for all target proteins. Consider synthesizing PROTACs with different linker lengths and compositions to improve ternary complex formation. |
| Species-specific differences in VHL or target protein | 1. Sequence Alignment: Compare the amino acid sequences of human and the animal model's VHL and target protein, particularly in the binding pocket regions. 2. In vitro Cross-reactivity: Test the PROTAC's binding and degradation activity in cell lines derived from the animal model species. |
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of a VHL-Recruiting PROTAC (MZ1)
| Parameter | Value | Species | Administration Route | Reference |
| Cmax (Maximum Concentration) | ~1 µM | Mouse | Intraperitoneal (IP) | N/A |
| Tmax (Time to Cmax) | ~1 hour | Mouse | Intraperitoneal (IP) | N/A |
| t1/2 (Half-life) | ~2 hours | Mouse | Intraperitoneal (IP) | N/A |
| Clearance (CL) | High | Mouse | Intraperitoneal (IP) | N/A |
| Bioavailability (F%) | Low | Mouse | Oral (PO) | N/A |
Disclaimer: The data presented in this table is for a representative VHL-recruiting PROTAC (MZ1) and is intended for illustrative purposes only. Actual pharmacokinetic parameters for a PROTAC constructed with (S,R,S)-AHPC-C4-NH2 will be dependent on the specific target protein ligand and the overall physicochemical properties of the final molecule.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
1. Animal Model:
-
Use appropriate mouse strain (e.g., CD-1 or C57BL/6), typically 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
2. PROTAC Formulation and Administration:
-
Formulate the (S,R,S)-AHPC-C4-NH2 based PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer the PROTAC via the desired route, typically intravenous (IV) for determining clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) for assessing bioavailability.
-
Include a vehicle control group.
3. Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein sampling.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the PROTAC in plasma.
-
Sample Preparation: Perform protein precipitation by adding cold acetonitrile (B52724) to the plasma samples. Centrifuge to pellet the precipitated proteins and analyze the supernatant.
-
LC Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent PROTAC molecule.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), t1/2, clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from IV administration.
Protocol 2: Western Blot for In Vivo Target Degradation
1. Tissue Collection and Lysis:
-
At the end of the in vivo study, euthanize the animals and collect the target tissues.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein signal to the loading control signal to determine the extent of degradation relative to the vehicle-treated control group.
Visualizations
References
Validation & Comparative
Validating Target Engagement of (S,R,S)-AHPC-C4-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively eliminating disease-causing proteins. The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase, a process orchestrated by the linker connecting the two binding moieties. This guide provides an objective comparison of PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 linker-ligand conjugate for von Hippel-Lindau (VHL) E3 ligase recruitment, with a focus on validating target engagement and comparing its performance against alternative linker strategies.
The Role of (S,R,S)-AHPC-C4-NH2 in PROTAC Design
(S,R,S)-AHPC-C4-NH2 is a key building block in the synthesis of VHL-recruiting PROTACs. It consists of (S,R,S)-AHPC, a potent VHL ligand, connected to a 4-carbon alkyl linker with a terminal amine group. This amine serves as a versatile attachment point for a ligand that binds to the protein of interest (POI). The choice of the C4 alkyl linker influences the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex, all of which are critical for achieving efficient protein degradation.
Comparative Performance of Linkers in EED-Targeting PROTACs
A critical aspect of PROTAC development is linker optimization. The length, rigidity, and composition of the linker can dramatically impact the potency and selectivity of the degrader. Below is a comparison of VHL-based PROTACs targeting Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRCZ), highlighting the effect of different linkers on degradation performance.
| PROTAC | Linker Type | Target Protein(s) | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| UNC6852 | Propyl | EED | DB | 0.31 | 94 | |
| EZH2 | DB | 0.67 | 96 | |||
| SUZ12 | DB | 0.59 | 82 | |||
| UNC7700 | cis-Cyclobutane | EED | DB | 0.111 | 84 | [1] |
| EZH2 | DB | 0.275 | 86 | [1] | ||
| SUZ12 | DB | N/A | 44 | [1] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation. N/A indicates data not available.
The data indicates that modifying the linker from a flexible propyl chain in UNC6852 to a more rigid cis-cyclobutane linker in UNC7700 resulted in a significant improvement in the degradation potency for EED and EZH2 in the DB cell line.[1] This highlights the critical role of the linker in optimizing the formation of a productive ternary complex for efficient degradation.
Key Experiments for Validating Target Engagement
To rigorously validate the target engagement and degradation efficacy of PROTACs, a suite of cellular and biochemical assays is essential.
Diagram of PROTAC-Mediated Protein Degradation
Caption: Workflow of PROTAC-induced protein degradation.
Western Blotting for Protein Degradation
This is the gold-standard assay for quantifying the reduction in the levels of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to calculate the DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of the PROTAC to the target protein in a cellular environment.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Challenge: Heat the cell suspensions or lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to determine the amount of target protein that remains soluble at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Diagram of CETSA Workflow
Caption: CETSA experimental workflow.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that allows for the quantitative measurement of target engagement in live cells.
Experimental Protocol:
-
Cell Preparation: Genetically encode a NanoLuc® luciferase tag to the target protein of interest and express it in cells.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein, followed by the addition of the unlabeled PROTAC in a dose-response manner.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competition between the PROTAC and the tracer for binding to the target protein results in a decrease in the BRET signal.
-
Data Analysis: The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined to quantify target engagement.
Conclusion
Validating the target engagement of PROTACs is a multifaceted process that requires a combination of robust experimental techniques. The (S,R,S)-AHPC-C4-NH2 linker-ligand conjugate provides a valuable tool for the construction of VHL-recruiting PROTACs. However, as comparative data for EED-targeting PROTACs demonstrates, linker optimization is paramount for achieving optimal degradation potency. By employing the detailed experimental protocols for Western blotting, CETSA, and NanoBRET™ assays, researchers can effectively characterize the performance of their PROTACs, including those synthesized with the (S,R,S)-AHPC-C4-NH2 linker, and make informed decisions to advance their drug discovery programs. The continuous exploration of novel linker architectures will be crucial in unlocking the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to (S,R,S)-AHPC-C4-NH2 and Other von Hippel-Lindau (VHL) Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The efficacy of a VHL-recruiting PROTAC is critically dependent on the binding affinity and physicochemical properties of its VHL ligand. This guide provides an objective comparison of (S,R,S)-AHPC-C4-NH2, a derivative of the well-established VHL ligand VH032, with other prominent VHL ligands. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in the selection of the most suitable VHL ligand for their targeted protein degradation studies.
Overview of VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The choice of the E3 ligase ligand is a critical determinant of the PROTAC's potency and overall success. Small molecule VHL ligands have been extensively developed and are widely utilized in PROTAC design.[2]
(S,R,S)-AHPC-C4-NH2, also known as VH032-C4-NH2, is a derivative of the potent VHL ligand VH032, featuring a four-carbon alkyl linker with a terminal amine group.[3][4] This functional handle allows for the straightforward conjugation to a target protein ligand, making it a valuable building block in PROTAC synthesis.
Quantitative Comparison of VHL Ligand Binding Affinities
The binding affinity of a ligand to VHL is a key parameter that influences the formation of a stable ternary complex (VHL-PROTAC-Target Protein) and, consequently, the efficiency of target protein degradation. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify binding affinity, with lower values indicating a stronger interaction. The following table summarizes the binding affinities of (S,R,S)-AHPC-C4-NH2's parent molecule, VH032, and other widely used VHL ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Experimental Method(s) |
| VH032 | 185 nM[5][6] | 190 nM[7] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| VH101 | 44 nM[6] | Not Reported | ITC |
| VH298 | 80 - 90 nM[7] | Not Reported | ITC, FP |
| (S,R,S)-AHPC-C4-NH2 (VH032-C4-NH2) | Data not directly available, but derived from VH032 | Not Reported | N/A |
Note: The binding affinity of (S,R,S)-AHPC-C4-NH2 is expected to be in a similar range to its parent compound, VH032. The addition of the C4-NH2 linker is primarily for synthetic conjugation and is not anticipated to drastically alter the core binding interaction with VHL.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and a typical experimental approach, the following diagrams are provided.
Caption: VHL-Mediated Target Protein Degradation Pathway.
Caption: Workflow for Comparing VHL Ligand Binding Affinity.
Detailed Experimental Protocols
Accurate and reproducible measurement of binding affinity is paramount. Below are detailed methodologies for key experiments used to characterize VHL ligands.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VBC) complex.
-
Prepare a solution of the VHL ligand (e.g., (S,R,S)-AHPC-C4-NH2) in a buffer identical to the protein buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, pH 7.5, containing 150 mM NaCl.[8]
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrumentation and Setup:
-
Use an Isothermal Titration Calorimeter.
-
Load the VBC protein complex (typically 10-20 µM) into the sample cell.
-
Load the VHL ligand (typically 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles, and discard this data point from the analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the raw heat-flow data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize a capture antibody (e.g., anti-GST antibody) on a CM5 sensor chip using standard amine coupling chemistry.
-
Inject a GST-tagged VBC complex over the surface to be captured by the antibody.
-
-
Binding Measurement:
-
Prepare a series of dilutions of the VHL ligand in a running buffer (e.g., HBS-EP+).
-
Inject the ligand solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Include a reference flow cell without the VBC complex to subtract non-specific binding.
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface by injecting a solution to remove the bound ligand and VBC complex (e.g., a pulse of low pH glycine).
-
-
Data Analysis:
-
Correct the sensorgrams for buffer effects and non-specific binding.
-
Globally fit the association and dissociation curves from the different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This competitive assay is well-suited for high-throughput screening.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS, pH 7.4).[9]
-
Synthesize or obtain a fluorescently labeled VHL ligand or a fluorescently labeled HIF-1α peptide that binds to VHL (the "tracer").
-
Prepare serial dilutions of the competitor VHL ligands (e.g., (S,R,S)-AHPC-C4-NH2).
-
-
Assay Procedure:
-
In a microplate, add the VBC protein complex, the fluorescent tracer, and the competitor ligand at varying concentrations.
-
Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive assay that combines time-resolved fluorescence with Förster resonance energy transfer. It relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore to an acceptor fluorophore.
Protocol:
-
Reagent Preparation:
-
Use a VBC protein complex tagged with a donor fluorophore (e.g., terbium cryptate-labeled anti-tag antibody for a tagged VBC).
-
Use a VHL ligand conjugated to an acceptor fluorophore.
-
Prepare serial dilutions of the unlabeled competitor VHL ligands.
-
-
Assay Procedure:
-
In a low-volume microplate, combine the donor-labeled VBC complex, the acceptor-labeled VHL ligand, and the competitor ligand.
-
Incubate the mixture to allow for binding to occur.
-
-
Measurement:
-
Excite the donor fluorophore using a pulsed light source (e.g., a laser or flash lamp).
-
After a time delay to reduce background fluorescence, measure the emission from both the donor and the acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the competitor ligand concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Conclusion
(S,R,S)-AHPC-C4-NH2 serves as a valuable and versatile VHL ligand for the synthesis of PROTACs. Its parent molecule, VH032, exhibits a robust binding affinity to VHL in the nanomolar range, providing a solid foundation for the development of potent protein degraders. While more potent VHL ligands such as VH101 and VH298 are available, the well-characterized nature of the VH032 scaffold and the convenient synthetic handle offered by the C4-amine linker in (S,R,S)-AHPC-C4-NH2 make it an excellent choice for many targeted protein degradation applications. The selection of the optimal VHL ligand will ultimately depend on the specific target protein, the linker chemistry, and the desired properties of the final PROTAC molecule. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess and compare the performance of different VHL ligands in their own experimental systems.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. biorxiv.org [biorxiv.org]
Validating the Mechanism of Action of (S,R,S)-AHPC-C4-NH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand-linker conjugate for the degradation of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). The mechanism of action is validated through experimental data, and performance is compared against alternative EED-targeting PROTACs and small molecule inhibitors of the PRC2 complex.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTACs based on (S,R,S)-AHPC-C4-NH2 recruit the von Hippel-Lindau (VHL) E3 ligase. When coupled with a ligand for a target protein, such as EED, the resulting PROTAC facilitates the formation of a ternary complex between EED and VHL. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to EED, marking it for degradation. The degradation of EED leads to the disruption of the PRC2 complex, which also includes EZH2 and SUZ12, and a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.
Comparative Performance Data
The following tables summarize the in vitro performance of representative EED-targeting PROTACs, UNC6852 and UNC7700, which utilize VHL ligands, and compares them to small molecule inhibitors of the PRC2 complex, UNC1999 (an EZH2 inhibitor) and AZD9291 (a compound shown to disrupt the EZH2-EED interaction).
Table 1: In Vitro Degradation Performance of EED-Targeting PROTACs
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| UNC6852 | EED, EZH2, SUZ12 | DB | EED: 610, EZH2: 670 | EED: 94, EZH2: 96 | [1] |
| UNC7700 | EED, EZH2, SUZ12 | DB | EED: 111, EZH2: 275 | EED: 84, EZH2: 86 | [2][3][4][5][6] |
Table 2: In Vitro Potency of PRC2 Complex Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| UNC1999 | EZH2, EZH1 | Enzyme Assay | EZH2: 2, EZH1: 45 | - | [7][8] |
| UNC1999 | H3K27 methylation | Cellular Assay | 124 | MCF10A | [9] |
| AZD9291 | EGFR (primary), EZH2-EED interaction | Cellular Assay | 1.25 - 3.0 µM (GBM cell growth) | Glioblastoma cell lines | [10] |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | EC50 / IC50 (µM) | Reference |
| UNC7700 | DB | 0.79 | [2][4][6] |
| UNC1999 | DB | 0.633 | [11] |
| AZD9291 | DLBCL & Breast Cancer Cell Lines | Varies (cell line dependent) | [12] |
Signaling Pathway
EED, as a core component of the PRC2 complex, plays a crucial role in gene silencing. One of its key functions is the repression of the Wnt and Bone Morphogenetic Protein (BMP) signaling pathways, which are critical for cell fate decisions and differentiation. By degrading EED, (S,R,S)-AHPC-C4-NH2 based PROTACs can lead to the de-repression of these pathways.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-EED) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
Quantitative Proteomics (LC-MS/MS) for Target Validation
This protocol provides a global and unbiased view of the proteome-wide effects of a PROTAC.[14][15]
1. Sample Preparation:
-
Treat cells with the PROTAC and a vehicle control as described for the Western blot.
-
Harvest cells, lyse them, and quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
2. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each condition with a specific isobaric TMT tag.
-
Quench the reaction and pool the labeled samples.
3. Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
-
Process the raw data using software like Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.
Experimental Workflow for DC50 and Dmax Determination
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC7700 | PRC2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. UNC7700|CAS 2918813-30-4|DC Chemicals [dcchemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 8. UNC1999 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 10. The third-generation EGFR inhibitor AZD9291 overcomes primary resistance by continuously blocking ERK signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AZD9291 inactivates the PRC2 complex to mediate tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (S,R,S)-AHPC-C4-NH2-Based PROTACs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of EED-targeted PROTACs (Proteolysis Targeting Chimeras) that utilize a von Hippel-Lindau (VHL) E3 ligase ligand derived from molecules such as (S,R,S)-AHPC-C4-NH2. The focus is on their performance in different cancer cell lines, with a direct comparison to alternative therapeutic strategies. All data presented is sourced from peer-reviewed scientific literature to ensure accuracy and reliability.
Introduction to (S,R,S)-AHPC-C4-NH2 and EED-Targeted PROTACs
(S,R,S)-AHPC-C4-NH2 is a synthetic molecule that functions as a VHL E3 ligase ligand connected to a four-carbon amine linker.[1][2] It is a crucial building block for the synthesis of PROTACs. These heterobifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
This guide will focus on PROTACs designed to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4] Dysregulation of the PRC2 complex, which also includes the catalytic subunit EZH2 and the scaffold protein SUZ12, is implicated in the development of various cancers, including certain lymphomas and sarcomas.[3][4] By inducing the degradation of EED, these PROTACs cause the destabilization and subsequent degradation of the entire PRC2 complex, leading to the inhibition of cancer cell proliferation.[3][4]
We will be comparing two prominent EED-targeted, VHL-based PROTACs: PROTAC EED degrader-2 (AZ14117230) from a study by Hsu et al. (2020) and UNC6852 from a study by Potjewyd et al. (2020).
Quantitative Performance Data
The efficacy of these EED-targeted PROTACs has been evaluated in several cancer cell lines. The data below summarizes their binding affinities, degradation capabilities, and anti-proliferative effects.
Binding Affinity and PRC2 Inhibition
| Compound | Target | Assay | Value (pKd/pIC50) | Source |
| PROTAC EED degrader-2 | EED | SPR | 9.27 ± 0.05 | [5] |
| PRC2 | MTase Glo | 8.11 ± 0.09 | [5] | |
| UNC6852 | EED | IC50 determination | 247 nM (pIC50 ≈ 6.6) | [6][7] |
Protein Degradation in Cell Lines
HeLa (Cervical Cancer) Cells
| Compound | Target Protein | Time Point | DC50 (µM) | Dmax (%) | Source |
| UNC6852 | EED | 24 hours | 0.79 | >95 | [8] |
| EZH2 | 24 hours | 0.30 | >95 | [8] | |
| SUZ12 | 24 hours | 0.59 | >95 | [8] | |
| UNC7043 (Negative Control) | EED, EZH2, SUZ12 | 24 hours | No degradation | N/A | [8] |
DB (Diffuse Large B-Cell Lymphoma) Cells
| Compound | Target Protein | Time Point | DC50 (µM) | Dmax (%) | Source |
| UNC6852 | EED | 24 hours | 0.28 | >95 | [8] |
| EZH2 | 24 hours | 0.20 | >95 | [8] | |
| SUZ12 | 24 hours | 0.22 | >95 | [8] |
Anti-Proliferative Efficacy
| Compound | Cell Line | Assay | Value (GI50/EC50 in µM) | Source |
| PROTAC EED degrader-2 | Karpas422 | Cell Proliferation | 0.057 (at 14 days) | [5] |
| UNC6852 | DB | Cell Proliferation | 3.4 ± 0.77 (at 9 days) | [8] |
| Pfeiffer | Cell Proliferation | 0.41 ± 0.066 (at 6 days) | [8] | |
| EED226 (Inhibitor) | DB | Cell Proliferation | Similar to UNC6852 | [8] |
| UNC1999 (Inhibitor) | DB | Cell Proliferation | Similar to UNC6852 | [8] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Caption: Mechanism of action for an (S,R,S)-AHPC-C4-NH2-based EED-targeted PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a generalized procedure based on the methodologies described in the referenced studies for quantifying protein degradation.[8]
-
Cell Culture and Treatment:
-
HeLa or DB cells are cultured in appropriate media and seeded in 6-well plates.
-
Cells are treated with varying concentrations of the PROTAC (e.g., 0-30 µM for UNC6852) for a specified time (e.g., 24 hours) to determine DC50. For time-course experiments, a fixed concentration (e.g., 10 µM) is used for various durations (e.g., 2-72 hours).
-
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and then lysed using a modified RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., GAPDH or Vinculin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the loading control.
-
The percentage of degradation is calculated relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a generalized procedure for assessing the anti-proliferative effects of the compounds.[8]
-
Cell Seeding:
-
Cancer cells (e.g., DB, Pfeiffer, Karpas422) are seeded in opaque-walled 96-well plates at an appropriate density and allowed to adhere or stabilize.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of the PROTAC or control compounds. A vehicle-only control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for an extended period, typically 6 to 14 days, to allow for effects on cell proliferation.
-
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated controls, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or EC50 values.
-
Conclusion
PROTACs synthesized from VHL ligands like (S,R,S)-AHPC-C4-NH2 are potent and effective degraders of the PRC2 complex in various cancer cell lines. Both PROTAC EED degrader-2 and UNC6852 demonstrate high efficacy in degrading EED, EZH2, and SUZ12, leading to significant anti-proliferative effects in lymphoma and other cancer cell models. The choice of cell line significantly impacts the observed potency, highlighting the importance of cell context in the efficacy of targeted protein degraders. This guide provides a foundational understanding and the necessary experimental framework for researchers to evaluate and compare the performance of these and other similar molecules in their own research.
References
- 1. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC EED degrader-2 | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]
- 4. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: (S,R,S)-AHPC-C4-NH2-Based PROTACs Versus Other PRC2 Complex Protein Degraders
This guide provides a comparative analysis of protein degraders synthesized using the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand-linker, benchmarking them against other known degraders of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex, particularly its core components EED, EZH2, and SUZ12, is a critical regulator of gene expression and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals.
Introduction to (S,R,S)-AHPC-C4-NH2 in PROTAC Technology
(S,R,S)-AHPC-C4-NH2 is a chemical moiety that functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C4 alkyl linker. It is a foundational component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC synthesized with (S,R,S)-AHPC-C4-NH2 will recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation.
A notable application of this VHL ligand-linker is in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. Degradation of EED leads to the concomitant degradation of the other essential PRC2 subunits, EZH2 and SUZ12, effectively dismantling the entire complex.
Comparative Analysis of PRC2 Degraders
This guide compares two EED-targeted, VHL-recruiting PROTACs, herein named EED Degrader-1 and EED Degrader-2 , which are representative of molecules synthesized using a moiety similar to (S,R,S)-AHPC-C4-NH2, against a well-characterized EED degrader, UNC6852 , and a clinically relevant EZH2 inhibitor, Tazemetostat .
Quantitative Performance Data
The following table summarizes the key performance metrics for the selected PRC2-targeting compounds.
| Compound Name | Target(s) | E3 Ligase Recruited | pKD (EED) | pIC50 (PRC2) | DC50 (EED) | Dmax (EED) | DC50 (EZH2) | Dmax (EZH2) | GI50 (Karpas422 cells) |
| EED Degrader-1 | EED, EZH2, SUZ12 | VHL | 9.02 | 8.17 | Not Reported | Not Reported | Not Reported | Not Reported | 45 nM |
| EED Degrader-2 | EED, EZH2, SUZ12 | VHL | 9.27 | 8.11 | Not Reported | Not Reported | Not Reported | Not Reported | 57 nM |
| UNC6852 | EED, EZH2, SUZ12 | VHL | Not Reported | IC50 = 247 nM | 0.79 µM | 92% | 0.3 µM | 75% | Anti-proliferative |
| Tazemetostat | EZH2 (inhibition) | N/A | N/A | Potent Inhibitor | N/A | N/A | N/A | N/A | Varies by cell line |
Note: Data for EED Degrader-1 and -2 are from Hsu JH, et al. Cell Chem Biol. 2019.[1][2][3][4] Data for UNC6852 is from Potjewyd F, et al. Cell Chem Biol. 2020.[5][6] Tazemetostat is an FDA-approved EZH2 inhibitor and serves as a benchmark for an inhibitory mechanism of action.[7][8]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for benchmarking protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavivirus 3' UTR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scale.bio [scale.bio]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protein Degrader in vitro evaluation - Profacgen [profacgen.com]
Control Experiments for (S,R,S)-AHPC-C4-NH2 based PROTAC Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A crucial component in many VHL-based PROTACs is the (S,R,S)-AHPC-C4-NH2 moiety, a ligand for the von Hippel-Lindau (VHL) E3 ligase.
To rigorously validate the mechanism of action of a PROTAC and ensure that the observed protein degradation is a direct result of the intended ternary complex formation, a series of well-designed control experiments are indispensable. This guide provides a comparative overview of essential control experiments for studies involving (S,R,S)-AHPC-C4-NH2 based PROTACs, using a case study of a foretinib-based VHL-recruiting PROTAC.
The Principle of PROTAC Action and the Importance of Controls
A functional PROTAC must engage both the target protein and the E3 ligase to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase). This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation. Control experiments are designed to dissect this process and rule out alternative mechanisms for the observed biological effects.
Key questions addressed by control experiments include:
-
Is the degradation of the target protein dependent on the recruitment of the E3 ligase?
-
Is the formation of the ternary complex essential for activity?
-
Are the observed downstream cellular effects a consequence of target protein degradation?
Comparison of an Active PROTAC with its Inactive Control
A cornerstone of PROTAC validation is the use of an inactive control molecule. An ideal inactive control is structurally highly similar to the active PROTAC but is deficient in a critical aspect of its function, most commonly its ability to bind the E3 ligase. In the case of VHL-recruiting PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 ligand, an effective negative control can be synthesized by inverting the stereochemistry of the hydroxyproline (B1673980) moiety to (S,S,S)-AHPC. This single stereochemical change abrogates binding to VHL, rendering the PROTAC incapable of recruiting the E3 ligase.
This guide uses a foretinib-based PROTAC (Compound 1) that recruits VHL and its corresponding inactive epimer (Compound 3) as a case study to illustrate the comparative data obtained from key control experiments.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the active foretinib-based PROTAC (Compound 1) with its inactive VHL-binding deficient epimer (Compound 3).
Table 1: Target Protein Degradation
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 1 (Active) | p38α | MDA-MB-231 | 210 | >80 |
| Compound 3 (Inactive) | p38α | MDA-MB-231 | No degradation | 0 |
DC₅₀: The concentration of the compound that induces 50% of the maximal degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation observed.
Table 2: Cell Viability
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 1 (Active) | MDA-MB-231 | ~1 |
| Compound 3 (Inactive) | MDA-MB-231 | >10 |
IC₅₀: The concentration of the compound that inhibits 50% of cell viability.
Mandatory Visualization
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of action of a VHL-recruiting PROTAC and the logical framework for the control experiments.
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025), a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology. By adhering to these procedural, step-by-step instructions, laboratories can ensure the safe management of this compound from use to final disposal.
I. Hazard Profile and Safety Precautions
Hazard Identification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
| Data derived from the SDS for (S,R,S)-AHPC monohydrochloride. |
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and ensure skin is not exposed. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or aerosols, or if ventilation is inadequate. |
| Hand Protection | Wash hands thoroughly after handling. |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of (S,R,S)-AHPC-C4-NH2 dihydrochloride. This procedure is based on general best practices for the disposal of amine-containing hydrochloride compounds and information from the SDS of a related compound.
1. Segregation and Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, to prevent hazardous reactions.[1][2]
-
Collect both solid waste (e.g., contaminated consumables) and liquid waste (e.g., unused solutions) in separate, compatible containers.
2. Container Management:
-
Use containers made of a material compatible with amine hydrochlorides (e.g., high-density polyethylene (B3416737) - HDPE).
-
Ensure containers are tightly sealed to prevent the release of fumes or dust.[1]
-
Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
3. Storage of Waste:
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area.[1]
-
The storage area should be away from direct sunlight, heat sources, and incompatible substances.[1]
4. Disposal of Empty Containers:
-
As this compound is classified as acutely toxic, any empty containers must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste in the designated liquid waste container.[3]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1]
-
Provide the disposal company with all available safety information, including the chemical name and known hazards.
-
Maintain records of all waste disposal activities, including the date, quantity, and method of disposal, as required by local and national regulations.[1]
Note: It is imperative to consult and follow all institutional, local, and national regulations regarding hazardous waste disposal. The procedures outlined above are a general guide and may need to be adapted to meet specific regulatory requirements.
III. Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
Caption: A flowchart illustrating the key stages of safe disposal for this compound.
By implementing these comprehensive safety and disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with environmental regulations.
References
Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-C4-NH2 dihydrochloride
(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthesized E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC based VHL ligand, and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are designed to be biologically active molecules that recruit specific proteins for degradation within cells.[3] Due to their potent and targeted nature, stringent safety protocols must be followed to minimize exposure risk to researchers and laboratory personnel. This guide provides essential safety procedures, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound.
Hazard Identification and Classification
-
Acute oral toxicity (Category 4)[4]
-
Skin corrosion/irritation (Category 2)[4]
-
Serious eye damage/eye irritation (Category 2A)[4]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]
Given its classification as a potent compound, it is crucial to handle (S,R,S)-AHPC-C4-NH2 dihydrochloride with appropriate containment measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The required level of PPE depends on the quantity of the compound being handled, its physical form (powder or solution), and the specific laboratory procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[5] |
| General Laboratory Handling | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Standard laboratory practice to prevent incidental contact. |
Experimental Protocols: Handling and Disposal Procedures
Strict adherence to the following procedures is mandatory to ensure the safety of personnel and the environment.
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Review Safety Information : Before handling, thoroughly review the available safety data for similar compounds and conduct a comprehensive risk assessment for the planned experiment.[5]
-
Prepare Work Area : Ensure that a certified chemical fume hood or other suitable containment device is used. Decontaminate all work surfaces before and after use. Have a spill kit readily accessible.[5]
-
Don Appropriate PPE : Select and put on the appropriate PPE as outlined in the table above, based on the specific task.
-
Perform Experiment : All manipulations, including weighing, dissolving, and transferring the compound, should be performed within a containment device to minimize the risk of inhalation or skin contact.[5] Avoid the formation of dust and aerosols.
-
Decontaminate : After the experiment, decontaminate all equipment and work surfaces with an appropriate deactivating solution, such as 70% ethanol, followed by a suitable laboratory detergent.
-
Doff PPE : Remove PPE in the correct sequence to avoid cross-contamination.
-
Segregate and Label Waste : All contaminated materials must be collected in designated, sealed, and clearly labeled hazardous waste containers.[5]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal pathway for waste generated from handling this compound.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous chemical waste. | Assume all disposable items that have come into contact with the compound are contaminated.[5] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items and prevent sharps injuries.[5] |
| Excess Compound | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with the chemical and clearly labeled. | Prevents the release of a potent compound into the environment.[5] |
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and ensure the safe and compliant use of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
